Technical Documentation Center

1-(Boc-amino)-4-oxo-cyclohexaneacetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid

Core Science & Biosynthesis

Foundational

1-(Boc-amino)-4-oxo-cyclohexaneacetic acid CAS number 285996-76-1

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 285996-76-1 Formula: C₁₂H₁₉NO₅ Molecular Weight: 257.29 g/mol [1][2]

Executive Summary

1-(Boc-amino)-4-oxo-cyclohexanecarboxylic acid (CAS 285996-76-1) is a highly specialized, conformationally constrained


-amino acid scaffold used in advanced drug discovery and peptidomimetic research. Unlike flexible linear amino acids, this cyclohexane-based building block introduces rigid stereochemical control into peptide backbones, stabilizing secondary structures such as 

-turns and

-helices.

Its defining feature is the orthogonal functionality :

  • Position 1: An achiral, quaternary center bearing a Boc-protected amine and a free carboxylic acid, ready for standard solid-phase peptide synthesis (SPPS).

  • Position 4: A ketone ("oxo") group that serves as a versatile "chemical handle" for late-stage diversification (e.g., reductive amination, olefination).

Nomenclature Clarification: While sometimes colloquially referred to as a "cyclohexaneacetic acid" derivative due to structural similarities with gabapentinoids, the CAS 285996-76-1 strictly refers to the cyclohexanecarboxylic acid (an


-amino acid), not the 

-amino acid.

Chemical Profile & Properties[3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name 1-[(tert-butoxycarbonyl)amino]-4-oxocyclohexane-1-carboxylic acid
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Melting Point 165–170 °C (Decomposes)
pKa (Calc) Carboxyl: ~3.5
Stability Hygroscopic; Store at 2–8°C under inert gas (Ar/N₂)
Hazards Irritant (H315, H319, H335).[3] Handle with PPE.

Synthetic Route: The "Protected Handle" Strategy

The synthesis of CAS 285996-76-1 requires a strategy that protects the 4-ketone while establishing the quaternary amino acid center at position 1. The industry-standard approach utilizes the Bucherer-Bergs reaction on a mono-protected diketone.

Reaction Logic[9]
  • Desymmetrization: Start with 1,4-cyclohexanedione monoethylene ketal to distinguish the two carbonyls.

  • Spiro-Ring Formation: The Bucherer-Bergs reaction installs the amino and carboxyl components simultaneously via a hydantoin intermediate.

  • Hydrolysis & Protection: The hydantoin is opened to the amino acid, the amine is Boc-protected, and then the ketal is removed to reveal the 4-oxo group.

Detailed Synthesis Workflow (DOT Visualization)

SynthesisRoute Start 1,4-Cyclohexanedione Monoethylene Ketal Hydantoin Spiro-Hydantoin Intermediate Start->Hydantoin (NH4)2CO3, KCN Bucherer-Bergs AminoAcid 1-Amino-4-ketal Cyclohexanecarboxylic Acid Hydantoin->AminoAcid NaOH/H2O, Reflux (Ring Opening) BocProtected Boc-Amino Ketal Intermediate AminoAcid->BocProtected Boc2O, Et3N (Amine Protection) FinalProduct 1-(Boc-amino)-4-oxo Cyclohexanecarboxylic Acid (CAS 285996-76-1) BocProtected->FinalProduct Dilute HCl/Acetone (Ketal Deprotection)

Figure 1: Step-wise synthetic pathway from commercial precursors to the target scaffold.

Experimental Protocols

Note: These protocols are generalized from standard procedures for constrained amino acids. Always perform a risk assessment before handling cyanides.

Step 1: Bucherer-Bergs Reaction

Reagents: 1,4-cyclohexanedione monoethylene ketal (1.0 eq),


 (3.0 eq), KCN (1.2 eq), 50% EtOH/H₂O.
  • Dissolve the ketone in 50% EtOH/H₂O.

  • Add ammonium carbonate and potassium cyanide.[4]

  • Heat to 60°C for 12–24 hours. The spiro-hydantoin precipitates as a white solid.

  • Workup: Cool to 0°C, filter the solid, wash with cold water, and dry.

Step 2: Hydrolysis to Amino Acid

Reagents: Spiro-hydantoin (1.0 eq), 2M NaOH (5.0 eq).

  • Suspend hydantoin in NaOH solution.

  • Reflux (100°C) for 24–48 hours until the solution is clear (ammonia evolution ceases).

  • Workup: Cool to RT. Do not acidify yet if the ketal is sensitive. (Note: Ketal stability is generally maintained in basic conditions).

Step 3: Boc Protection & Ketal Deprotection

Reagents: Crude amino acid solution,


 (1.5 eq), Dioxane.
  • Adjust pH of the hydrolysate to ~9-10. Add dioxane.

  • Add

    
     and stir at RT for 12 hours.
    
  • Critical Step (Dual Action): To isolate the final product and remove the ketal, acidify carefully with 1M HCl to pH 2–3 in the presence of acetone or mild heat. The acidic environment removes the ethylene glycol protecting group, regenerating the ketone.

  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from EtOAc/Hexanes.

Applications in Drug Discovery

The primary value of CAS 285996-76-1 lies in its 4-oxo position. This group allows Medicinal Chemists to synthesize libraries of analogues from a single common intermediate.

Diversity-Oriented Synthesis (DOS) Logic

Once the scaffold is incorporated into a peptide or drug molecule, the ketone can be modified without affecting the backbone stereochemistry.

Reaction ClassReagent ExampleOutcome at Position 4Application
Reductive Amination

Secondary/Tertiary AmineSolubility enhancement, salt bridge formation
Wittig / Horner

Exocyclic AlkeneCovalent warheads, linker attachment
Reduction

Alcohol (cis/trans mix)H-bond donor/acceptor tuning
Oximation

OximeImproved metabolic stability
Strategic Workflow (DOT Visualization)

Applications Core 1-(Boc-amino)-4-oxo Cyclohexanecarboxylic Acid RedAm Reductive Amination (+ R-NH2) Core->RedAm Wittig Wittig Olefination (+ Ph3P=CH-R) Core->Wittig Reduct Carbonyl Reduction (+ NaBH4) Core->Reduct Peptide Fmoc Deprotection & Coupling Core->Peptide Lib1 Amino-Cyclohexane Library (GPCR Ligands) RedAm->Lib1 Lib2 Alkylidene Derivatives (Protease Inhibitors) Wittig->Lib2 Lib3 Hydroxy-Cyclohexanes (Transition State Mimics) Reduct->Lib3 Lib4 Constrained Peptides (Beta-Turn Inducers) Peptide->Lib4

Figure 2: Divergent synthesis strategies utilizing the 4-oxo handle.

Analytical Characterization

To validate the integrity of CAS 285996-76-1, ensure the following signals are present:

  • ¹H NMR (DMSO-d₆):

    • 
       1.44 (s, 9H, Boc-tBu).
      
    • 
       12.0–12.5 (br s, 1H, COOH).
      
    • 
       7.0–7.5 (br s, 1H, NH).
      
    • Multiplets at

      
       2.0–2.6 corresponding to the cyclohexane ring protons (8H). Note: Absence of ketal protons (~3.9 ppm) confirms deprotection.
      
  • ¹³C NMR:

    • Carbonyls: ~208 ppm (Ketone), ~174 ppm (Acid), ~155 ppm (Carbamate).

    • Quaternary C1: ~60 ppm.

  • Mass Spectrometry (ESI):

    • 
       (Fragment)
      

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil). Journal für Praktische Chemie. Link

  • AchemBlock. (2024). Product Data: 1-(Boc-amino)-4-oxo-cyclohexanecarboxylic acid (CAS 285996-76-1).[1][2]Link

  • Sigma-Aldrich. (2024). 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid Safety Data Sheet.Link

  • PubChem. (2024).[5] Compound Summary: 1-Amino-4-oxocyclohexane-1-carboxylic acid (Parent Structure).[5] National Library of Medicine.[5] Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. (Context on constrained amino acid coupling).

Sources

Exploratory

Technical Guide: NMR Characterization of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid

This technical guide details the structural characterization of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid , a critical intermediate in the synthesis of constrained peptidomimetics and protease inhibitors. The following...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characterization of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid , a critical intermediate in the synthesis of constrained peptidomimetics and protease inhibitors.

The following protocols and spectral analyses are designed to provide definitive structural proof, distinguishing this molecule from its common impurities (e.g., the 1-carboxylic acid analog or the non-oxidized alcohol).

Executive Summary & Structural Logic

Target Molecule: 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid Molecular Formula: C


H

NO

MW: 271.31 g/mol

This molecule possesses a unique symmetry that simplifies its NMR spectra compared to other cyclohexane derivatives. The plane of symmetry passing through C1 (quaternary) and C4 (ketone) renders the protons at C2/C6 equivalent and C3/C5 equivalent.

Critical Analytical Challenge: The primary challenge is distinguishing the acetic acid moiety (-CH


COOH) from the carboxylic acid analog (-COOH) often formed as a byproduct or precursor. This guide focuses on the specific methylene singlet and HMBC correlations that validate the acetic acid chain length.

Experimental Workflow (DOT Visualization)

The following workflow outlines the decision matrix for solvent selection and experiment sequencing to ensure data integrity.

NMR_Workflow Sample Solid Sample (White Powder) Solvent Solvent Selection: DMSO-d6 (Recommended) Sample->Solvent Dissolve ~10-15 mg Acquisition 1H NMR (300-500 MHz) + 13C NMR (Broadband Decoupled) Solvent->Acquisition Lock & Shim Analysis Spectral Processing: Phasing & Baseline Correction Acquisition->Analysis Validation 2D Verification: HMBC (C1-CH2 connectivity) Analysis->Validation If ambiguous

Figure 1: Operational workflow for the structural validation of the target intermediate.

Sample Preparation & Acquisition Protocols

Solvent Selection

While CDCl


 is standard for many Boc-protected amines, DMSO-d

is the superior choice for this specific acid.
  • Reasoning: The free carboxylic acid moiety often leads to dimerization and solubility issues in chloroform, causing line broadening. DMSO-d

    
     disrupts hydrogen bonding, yielding sharp singlets for the amide (-NH) and acid (-COOH) protons.
    
Acquisition Parameters
  • Concentration: 15 mg in 0.6 mL DMSO-d

    
    .
    
  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): Set to

    
     seconds for 
    
    
    
    C experiments to ensure quantitative integration of the quaternary carbons (C1, C4-ketone, Boc-carbonyl).

NMR Spectral Analysis

The proton spectrum is characterized by a distinct lack of chirality in the ring signals due to the meso-like plane of symmetry.

Data Summary Table (DMSO-d )
Position / GroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
COOH 12.10 - 12.30br s1H-Exchangeable acid proton.
NH 6.80 - 7.10s (broad)1H-Carbamate NH; sharpness varies with water content.

-CH

(Acetic)
2.65 s 2H -Diagnostic Signal. Differentiates from 1-COOH analog.
Ring C3/C5 2.30 - 2.45m4H-

-protons to the ketone. Deshielded.
Ring C2/C6 1.90 - 2.10m4H-

-protons to the ketone.
Boc-CH

1.38s9H-Characteristic t-butyl singlet.
Detailed Interpretation
  • The Diagnostic Singlet (

    
     2.65):  The presence of a sharp singlet integrating to 2H is the definitive proof of the acetic acid side chain. If the molecule were the 1-carboxylic acid analog, this signal would be absent.
    
  • Ring Symmetry: The cyclohexane protons appear as two distinct multiplets rather than complex overlapping signals. This confirms the preservation of the 4-oxo functionality and the symmetry at C1. If the ketone were reduced to an alcohol, the symmetry would break (cis/trans isomers), causing a much more complex aliphatic region.

C NMR Spectral Analysis

The carbon spectrum provides the "fingerprint" of the functional groups. The molecule must show three distinct carbonyl signals .

Data Summary Table (DMSO-d )
Carbon TypeShift (

, ppm)
Description
C=O (Ketone) 208.5 The most deshielded signal; confirms C4 oxidation state.
C=O (Acid) 172.8Carboxylic acid carbonyl.
C=O (Boc) 154.5Carbamate carbonyl.
C-Quat (Boc) 78.5Quaternary carbon of the t-butyl group.
C1 (Quaternary) 53.2Ring carbon attached to N. Shifted by steric compression.

-CH

(Acetic)
42.1 Methylene carbon of the acetic acid side chain.
Ring C3/C5 38.5

-carbons to the ketone.
Ring C2/C6 30.8

-carbons to the ketone.
Boc-CH

28.2Methyl carbons of the t-butyl group (intense signal).

Advanced Validation: 2D NMR Logic

To rigorously prove the connectivity—specifically that the acetic acid group is attached to C1—an HMBC (Heteronuclear Multiple Bond Correlation) experiment is required.

HMBC Connectivity Diagram

HMBC_Logic Acetic_Protons Acetic CH2 Protons (2.65 ppm) C1_Quat C1 Quaternary (53.2 ppm) Acetic_Protons->C1_Quat 2-bond (2J) Acid_Carbonyl Acid C=O (172.8 ppm) Acetic_Protons->Acid_Carbonyl 2-bond (2J) Ring_C2_C6 Ring C2/C6 (30.8 ppm) Acetic_Protons->Ring_C2_C6 3-bond (3J)

Figure 2: Key HMBC correlations confirming the attachment of the acetic acid moiety to the quaternary center.

Interpretation:

  • A correlation between the protons at 2.65 ppm and the quaternary carbon at 53.2 ppm confirms the CH

    
     is directly attached to the ring.
    
  • A correlation between the protons at 2.65 ppm and the carbonyl at 172.8 ppm confirms the carboxylic acid is attached to this methylene group, validating the "acetic acid" structure.

References

  • PubChem Compound Summary. 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylic acid (Analogous Structure).[1] National Center for Biotechnology Information. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. (Detailed NMR discussion of the cyclohexane ring conformation in similar amino acids). [Link]

  • Google Patents.Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives (WO2017134212A1).

Sources

Foundational

Technical Guide: Mass Spectrometry Profiling of 1-(Boc-amino)-4-oxo-cyclohexaneacetic Acid

Part 1: Executive Summary & Chemical Context The analysis of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid presents a classic "triad of instability" in mass spectrometry: Boc Group (tert-Butyloxycarbonyl): Acid-labile and t...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

The analysis of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid presents a classic "triad of instability" in mass spectrometry:

  • Boc Group (tert-Butyloxycarbonyl): Acid-labile and thermally unstable, leading to in-source fragmentation (IS-CID).

  • Ketone (4-oxo): Susceptible to tautomerization and poor ionization efficiency in its native state.

  • Carboxylic Acid (Acetic side chain): Ionizes well in negative mode (ESI-) but requires derivatization for gas chromatography.

This guide prioritizes LC-ESI-MS/MS as the gold standard for intact analysis, while providing GC-MS protocols as a secondary orthogonal validation method requiring derivatization.

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: 2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexyl]acetic acid

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 271.1420 Da

  • Target Ions (ESI):

    • 
      : 272.15 Da
      
    • 
      : 294.13 Da
      
    • 
      : 270.13 Da
      

Part 2: LC-MS/MS Methodology (Primary)

Ionization Strategy: The "Boc Survival" Balance

The primary challenge in ESI is preserving the Boc group. High source temperatures and low pH (strong acids) accelerate the neutral loss of isobutene (


, 56 Da), creating a discrepancy between the precursor ion selected and the actual species entering the collision cell.

Recommendation: Use Positive Mode (ESI+) for structural confirmation via specific fragments, and Negative Mode (ESI-) for quantitative stability if sensitivity allows.

ParameterRecommended SettingRationale
Ionization Mode ESI (+) / ESI (-)ESI+ gives structural fragments; ESI- is gentler on the Boc group.
Capillary Voltage 2.5 - 3.0 kVLower voltage reduces in-source fragmentation.
Source Temp < 300°C (Ideal: 250°C)High heat degrades Boc to the free amine.
Cone Voltage Low (15-20 V)Critical to prevent "stripping" the protecting group before MS2.
Chromatographic Conditions
  • Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax Eclipse) is standard.

  • Mobile Phase A: Water + 5mM Ammonium Acetate (pH ~6.5).

    • Why? Formic acid (0.1%) is standard for peptides but may cause on-column Boc deprotection. Ammonium acetate provides buffer capacity without aggressive acidity.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 8 minutes. The Boc group increases hydrophobicity, pushing retention later than the free amino acid.

Fragmentation Analysis (MS/MS)

In ESI+, the molecule follows a predictable fragmentation pathway dominated by the instability of the tert-butyl carbamate.

DOT Diagram: Fragmentation Pathway

Fragmentation Parent Precursor [M+H]+ m/z 272.15 (Intact Boc-Amine) Fragment1 Neutral Loss: Isobutene (-56 Da) [M+H - C4H8]+ m/z 216.09 (Carbamic Acid Intermediate) Parent->Fragment1 Primary Pathway (Facile) Fragment3 Water Loss (-18 Da) m/z 254.14 Parent->Fragment3 Minor Fragment2 Neutral Loss: CO2 (-44 Da) [M+H - Boc]+ m/z 172.10 (Protonated Free Amine) Fragment1->Fragment2 Rapid Decarboxylation Fragment4 Ring Cleavage/Side Chain m/z ~126 Fragment2->Fragment4 High Energy CID

Caption: ESI+ fragmentation tree for 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid showing the characteristic sequential loss of isobutene and CO2.

Key Transitions for MRM (Multiple Reaction Monitoring):

  • Quantifier:

    
     (Loss of Isobutene). Note: If source fragmentation is high, monitor 216.1 -> 172.1.
    
  • Qualifier:

    
     (tert-Butyl cation, characteristic of Boc).
    

Part 3: GC-MS Methodology (Secondary)

Direct injection of this molecule into GC-MS is not recommended due to the thermal degradation of the Boc group and the polarity of the carboxylic acid. A two-step derivatization is required.[1]

Protocol: Two-Step Derivatization (Oximation + Silylation)

This protocol "locks" the ketone to prevent enolization and caps the acid/amine to ensure volatility.[1][2]

  • Oximation (Protects the Ketone):

    • Reagent: Methoxyamine HCl in Pyridine (20 mg/mL).[3]

    • Action: Add 50 µL to dried sample. Incubate at 60°C for 1 hour.

    • Result: Converts 4-oxo group to 4-methoxyimino derivative. Prevents tautomerization.[1][2][3]

  • Silylation (Protects Acid & Amine):

    • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1][3]

    • Action: Add 50 µL to the reaction mix. Incubate at 60°C for 30 mins.

    • Result: Converts -COOH to -COOTMS. Warning: Silylation reagents can attack the Boc group if left too long or at high temps, forming TMS-carbamates.

GC-MS Spectrum Expectation:

  • You will likely observe the [M-15] peak (Loss of methyl from TMS) and m/z 57 (t-butyl).

  • If the Boc group degrades, you will see the peak for the N-TMS, O-TMS derivative of the free amino acid.

Part 4: Experimental Workflow & Troubleshooting

DOT Diagram: Analytical Workflow

Workflow Start Sample (Reaction Mix/Biofluid) Prep Sample Prep Dilute (ACN/MeOH) OR SPE (Weak Anion Exchange) Start->Prep Decision Method Selection Prep->Decision LC LC-MS/MS (C18, ESI+, Mild Acid) Decision->LC Preferred GC GC-MS (Requires Derivatization) Decision->GC Validation Only LC_Res Data: [M+H]+ 272 Check for 216 (In-source frag) LC->LC_Res GC_Res Data: TMS-Derivatives Complex Spectra GC->GC_Res

Caption: Decision matrix for analyzing Boc-protected keto acids. LC-MS is the preferred route to avoid thermal degradation artifacts.

Troubleshooting Table
IssueProbable CauseCorrective Action
Signal at m/z 216 but no 272 In-source fragmentation (Boc loss).Lower Cone Voltage; Lower Desolvation Temp; Switch to ESI-.
Split Peaks (LC) Ketone-Enol tautomerization or diastereomers.Acidify mobile phase slightly (carefully); Check for cis/trans isomers of the cyclohexane ring.
Low Sensitivity (ESI+) Sodium adducts stealing signal (

).
Add trace ammonium (5mM) to force protonation or monitor the Sodium adduct.
GC-MS: Multiple Peaks Incomplete oximation (syn/anti isomers of oxime).Oximation creates syn/anti isomers; sum the areas of the two resulting peaks.

References

  • Raju, G., et al. (2012). "Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides." Rapid Communications in Mass Spectrometry, 26(22), 2591-2600.[4]

  • Kanu, A. B., et al. (2005). "Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS." Journal of the American Society for Mass Spectrometry, 16(4), 553-564.

  • BenchChem Technical Support. (2025). "Derivatization of Keto Acids for GC-MS Analysis." BenchChem Protocols.

  • Piraud, M., et al. (2003).[5] "ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism."[5] Rapid Communications in Mass Spectrometry, 17(12), 1297-1311.[5]

Sources

Exploratory

Conformational Landscape of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive conformational analysis of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid, a molecule of interest in contemporary drug discovery and development. As a conformationally r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive conformational analysis of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid, a molecule of interest in contemporary drug discovery and development. As a conformationally restricted amino acid analogue, its three-dimensional structure is intrinsically linked to its biological activity and pharmacokinetic properties. This document delineates the theoretical underpinnings and practical methodologies for elucidating the conformational preferences of this substituted cyclohexane derivative. We will explore the intricate interplay of steric hindrance, stereoelectronic effects, and the potential for intramolecular hydrogen bonding. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the structural dynamics of this important molecular scaffold.

Introduction: The Significance of Conformation in Drug Design

The biological activity of a small molecule is not solely dictated by its chemical formula but is profoundly influenced by its three-dimensional arrangement in space—its conformation. For cyclic molecules such as cyclohexane derivatives, the puckered nature of the ring system gives rise to distinct conformational isomers, primarily the stable chair conformations and higher-energy boat and twist-boat forms. The axial and equatorial positioning of substituents on the cyclohexane ring can dramatically alter a molecule's interaction with biological targets, its metabolic stability, and its physicochemical properties.

1-(Boc-amino)-4-oxo-cyclohexaneacetic acid presents a fascinating case study in conformational analysis due to its unique substitution pattern: a geminal Boc-amino and carboxylic acid group at the C1 position, and a ketone at the C4 position. Understanding the preferred conformation of this molecule is paramount for its rational application in medicinal chemistry, particularly in the design of peptidomimetics and constrained pharmacophores.

Foundational Principles of Cyclohexane Conformation

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain (bond angles are close to the ideal tetrahedral angle of 109.5°) and torsional strain (all C-H bonds on adjacent carbons are staggered)[1][2][3]. A key feature of the chair conformation is the presence of two distinct substituent positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring)[1][2][3].

Through a process known as ring flipping, one chair conformation can interconvert into another, causing all axial substituents to become equatorial and vice versa[1]. For a monosubstituted cyclohexane, the two chair conformers are not equal in energy. The conformer with the substituent in the more spacious equatorial position is generally more stable, as it avoids unfavorable 1,3-diaxial interactions—steric clashes between an axial substituent and the axial hydrogens on the same face of the ring[1][4].

The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers[5]. A larger A-value signifies a greater steric bulk of the substituent and a stronger preference for the equatorial position[5][6].

Conformational Analysis of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid

The conformational equilibrium of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid is governed by the steric and electronic properties of its substituents. Let us consider the two possible chair conformations, designated as Conformer A and Conformer B .

Steric Considerations and A-Values

To predict the more stable conformer, we must assess the steric demands of the substituents at the C1 position: the Boc-amino group (-NHBoc) and the carboxylic acid group (-COOH).

  • Carboxylic Acid Group (-COOH): The A-value for a carboxylic acid group is approximately 1.4 kcal/mol.

In a geminally disubstituted system like this, the substituent with the larger steric requirement will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. Given the substantial size of the Boc group, it is highly probable that the Boc-amino group will have a larger effective A-value than the carboxylic acid group.

Therefore, we can predict that the conformer with the Boc-amino group in the equatorial position and the carboxylic acid group in the axial position will be the more stable of the two.

The Influence of the 4-Oxo Group

The presence of the ketone at the C4 position introduces sp² hybridization at this carbon, slightly flattening the ring in that region. This can subtly alter the bond angles and dihedral angles throughout the ring, potentially influencing the magnitude of 1,3-diaxial interactions. However, the dominant steric factors from the C1 substituents are expected to remain the primary drivers of the conformational equilibrium.

The Role of Intramolecular Hydrogen Bonding

A critical and often overlooked factor in conformational analysis is the potential for intramolecular hydrogen bonding. In 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid, a hydrogen bond could potentially form between the amide proton of the Boc-amino group (donor) and the carbonyl oxygen of the axial carboxylic acid group (acceptor).

The formation of such a hydrogen bond would create a seven-membered ring, which can be energetically favorable. This interaction would further stabilize the conformer where the carboxylic acid is in the axial position and the Boc-amino group is equatorial. Studies on other Boc-protected amino acids have shown the propensity for intramolecular hydrogen bond formation, which can significantly influence their conformational preferences[8][9].

Experimental Approaches to Conformational Analysis

While theoretical predictions provide a strong foundation, experimental validation is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the conformation of molecules in solution.

1H NMR: Coupling Constants and the Karplus Equation

The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation[10][11][12][13].

  • Large coupling constants (typically 10-13 Hz) are observed for protons with a dihedral angle of approximately 180° (anti-periplanar), which is characteristic of an axial-axial relationship in a cyclohexane chair.

  • Small coupling constants (typically 2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial relationships, where the dihedral angles are around 60°.

By analyzing the coupling patterns of the cyclohexane ring protons, particularly those adjacent to the substituted carbons, one can deduce the axial or equatorial orientation of the substituents.

Experimental Protocol: 1H NMR Analysis
  • Sample Preparation: Dissolve a ~5-10 mg sample of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can be critical as it may influence the conformational equilibrium, particularly if it can compete for hydrogen bonding.

  • Data Acquisition: Acquire a high-resolution 1H NMR spectrum on a spectrometer of at least 400 MHz.

  • Spectral Analysis:

    • Identify the signals corresponding to the cyclohexane ring protons. These will typically appear as complex multiplets.

    • Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) to establish the connectivity of the ring protons.

    • Carefully measure the coupling constants (J-values) for each resolved multiplet.

    • experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion dissolve Dissolve Sample in Deuterated Solvent acquire_1h Acquire 1D ¹H Spectrum dissolve->acquire_1h acquire_2d Acquire 2D COSY, NOESY/ROESY acquire_1h->acquire_2d assign_signals Assign Proton Signals acquire_2d->assign_signals noe_analysis Analyze NOE/ROE Cross-peaks acquire_2d->noe_analysis measure_j Measure ³J Coupling Constants assign_signals->measure_j karplus Apply Karplus Equation measure_j->karplus determine_conformation Determine Dominant Conformation and Equilibrium karplus->determine_conformation noe_analysis->determine_conformation

Nuclear Overhauser Effect (NOE) Spectroscopy

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space[14]. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei. Therefore, observing an NOE between two protons provides strong evidence that they are in close spatial proximity (typically < 5 Å).

For conformational analysis of cyclohexanes, NOE experiments (such as 2D NOESY or ROESY) are invaluable for confirming the spatial relationships between protons[14][15][16][17][18][19].

  • Key NOE Correlations to Expect:

    • Strong NOEs between an axial substituent and the two other syn-axial protons (1,3-diaxial interactions).

    • NOEs between axial and equatorial protons on the same carbon.

    • NOEs between adjacent axial-equatorial and equatorial-equatorial protons.

In the case of our target molecule, a strong NOE between the amide proton of the Boc-amino group and protons of the axial carboxylic acid group would provide direct evidence for the proposed intramolecular hydrogen bond.

Computational Approaches to Conformational Analysis

Computational chemistry provides a powerful complementary approach to experimental methods for studying conformational preferences[20][21][22]. Molecular mechanics and quantum mechanics calculations can be used to determine the relative energies of different conformers and to visualize their 3D structures.

Molecular Mechanics (MM)

Molecular mechanics methods use classical physics to model the potential energy of a molecule as a function of its geometry. These methods are computationally inexpensive and are well-suited for exploring the conformational space of flexible molecules like cyclohexane derivatives.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical method that provides a more accurate description of the electronic structure and energies of molecules. DFT calculations are more computationally demanding than MM methods but can provide more reliable energy differences between conformers, especially when subtle electronic effects or hydrogen bonding are involved.

Computational Workflow
  • Structure Generation: Build the initial 3D structures of the two chair conformers of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid.

  • Conformational Search (MM): Perform a systematic or stochastic conformational search using a suitable molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers.

  • Geometry Optimization (DFT): Take the lowest energy conformers from the MM search and perform full geometry optimization using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G* or larger).

  • Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set to obtain more accurate relative energies.

  • Analysis: Compare the relative energies of the conformers to determine the most stable structure and the energy difference between them.

computational_workflow start Build Initial 3D Structures (Conformer A & B) mm_search Molecular Mechanics (MM) Conformational Search start->mm_search low_energy_conformers Identify Low-Energy Conformers mm_search->low_energy_conformers dft_optimization Density Functional Theory (DFT) Geometry Optimization low_energy_conformers->dft_optimization energy_calculation Single-Point Energy Calculation (Higher Theory Level) dft_optimization->energy_calculation analysis Analyze Relative Energies and Structures energy_calculation->analysis end Determine Most Stable Conformer analysis->end

Summary of Predicted Conformational Preferences

Based on the principles of steric hindrance and the potential for intramolecular hydrogen bonding, the predicted most stable conformation of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid is the chair form where:

  • The Boc-amino group occupies the equatorial position.

  • The carboxylic acid group occupies the axial position.

  • An intramolecular hydrogen bond exists between the amide proton of the Boc-amino group and the carbonyl oxygen of the axial carboxylic acid.

This predicted conformation is summarized in the table below:

ConformerC1-NHBoc PositionC1-COOH PositionKey Stabilizing/Destabilizing FactorsPredicted Relative Stability
A EquatorialAxial- Minimized 1,3-diaxial interactions for bulky NHBoc group- Potential for stabilizing intramolecular H-bondMore Stable
B AxialEquatorial- Significant 1,3-diaxial interactions from NHBoc group- No intramolecular H-bondLess Stable

Conclusion and Future Directions

The conformational analysis of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid reveals a fascinating interplay of steric and electronic effects. Theoretical considerations strongly suggest a preference for the chair conformation with an equatorial Boc-amino group and an axial carboxylic acid, a preference likely reinforced by an intramolecular hydrogen bond.

This in-depth understanding of the molecule's conformational landscape is invaluable for its application in drug design. By knowing the preferred three-dimensional shape, medicinal chemists can more effectively design analogues with optimized binding to biological targets.

Future work should focus on the experimental validation of these predictions through detailed NMR studies, including variable temperature experiments to quantify the energy difference between the conformers. X-ray crystallography, if suitable crystals can be obtained, would provide definitive proof of the solid-state conformation. The synthesis of related analogues and the study of their structure-activity relationships will further illuminate the importance of conformational control in this class of molecules.

References

  • Libretexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Google Patents. (2021).
  • Abraham, R. J., & Reid, M. (2000). Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2, (7), 1303-1311. [Link]

  • Decatur, J. (2018, August 8). NOE Experiments on the Bruker 400 and 500. University of Maryland, Baltimore County. [Link]

  • The Organic Chemistry Tutor. (2023, May 19). Karplus Equation & Curve | J value calculation| Dihedral angles [Video]. YouTube. [Link]

  • Stourac, J., et al. (2024). Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach. Journal of Cheminformatics, 16(1), 1-14. [Link]

  • Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

  • ChemComplete. (2017, December 28). Computational conformational analysis of cyclohexanes [Video]. YouTube. [Link]

  • Alker, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(26), 5677-5685. [Link]

  • Grech, R., et al. (2020). Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. Nature communications, 11(1), 1-7. [Link]

  • Australian National University NMR / EPR Facility. (n.d.). Guide to NOE Experiments. [Link]

  • Wikipedia. (n.d.). Cyclohexane conformation. [Link]

  • Google Patents. (2014). CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.
  • Organic Syntheses. (n.d.). [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

  • International Journal of Engineering Research & Technology. (2013). An Ab-Initio Study on Conformers of Cyclohexane. [Link]

  • Grech, R., et al. (2020). Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. ResearchGate. [Link]

  • JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. [Link]

  • StudySmarter. (2023, October 14). Conformational Analysis of Cyclohexane: Examples & Changes. [Link]

  • Alemán, C., et al. (2007). Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. The Journal of organic chemistry, 72(10), 3746-3755. [Link]

  • Cremer, D., & Binsch, G. (1973). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Journal of the American Chemical Society, 95(25), 8011-8020. [Link]

  • Semantic Scholar. (n.d.). Table 1 from Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. [Link]

  • Wikipedia. (n.d.). A value. [Link]

  • Cindric, M. (2015). Conformational analysis of cycloalkanes. Journal of Chemical Education, 92(8), 1391-1396. [Link]

  • American Chemical Society. (2003, December 22). SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION. [Link]

  • Le, S., & Okon, A. (2022). Advances in the exact nuclear Overhauser effect 2018-2022. Journal of Magnetic Resonance, 344, 107309. [Link]

  • Duddeck, H., et al. (1995). NMR Investigation and Conformational Analysis of a Synthetic Hexasaccharide. Zeitschrift für Naturforschung B, 50(7), 1091-1095. [Link]

  • L.S.College, Muzaffarpur. (2021, January 26). Cyclohexane conformation. [Link]

  • Libretexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

  • Altona, C., & Haasnoot, C. A. G. (1980). Developments in the Karplus equation as they relate to the NMR coupling constants of carbohydrates. Progress in nuclear magnetic resonance spectroscopy, 13(3), 131-224. [Link]

  • O'Boyle, N. M. (2011). Conformations of a cyclohexane. Read the Docs. [Link]

  • Hartman, H. A., et al. (1991). Intramolecular Hydrogen Bond and Internal Rotation of Aminogroup in Esters of Aminoacrylic Acids. Spectroscopy Letters, 24(6), 817-825. [Link]

  • Kleinpeter, E., & Taddei, F. (2003). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer. Journal of Molecular Structure, 644(1-3), 135-144. [Link]

  • Chemistry Stack Exchange. (2017, January 21). Confusion in naming a carboxylic acid with a cyclohexyl group. [Link]

  • Gray, H. B., et al. (2021). Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates. Proceedings of the National Academy of Sciences, 118(12), e2025791118. [Link]

  • Thiele, C. M., & Berger, S. (2009). One-Dimensional ROESY Experiments with Full Sensitivity and Reliable Cross-Peak Integration When Applied to Natural Products. Journal of natural products, 72(8), 1509-1512. [Link]

  • PubChem. (n.d.). Cyclohexane-1-carbonyl-CoA. [Link]

  • Chem Help ASAP. (2022, October 24). dihedral angles, J-values, & the Karplus equation [Video]. YouTube. [Link].youtube.com/watch?v=kAYa6hctBgk)

Sources

Foundational

The Strategic Utility of the 4-Oxo Moiety in Cyclohexaneacetic Acid Scaffolds

The following technical guide details the structural, synthetic, and pharmacological role of the 4-oxo moiety within cyclohexaneacetic acid scaffolds. From Synthetic Pivot to Receptor Modulation Executive Summary The 4-o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and pharmacological role of the 4-oxo moiety within cyclohexaneacetic acid scaffolds.

From Synthetic Pivot to Receptor Modulation

Executive Summary

The 4-oxocyclohexaneacetic acid scaffold represents a critical "chassis" in modern medicinal chemistry, serving as a versatile bioisostere for aromatic acetic acids (e.g., phenylacetic acids) and a gateway to stereochemically complex saturated rings. Unlike the planar phenyl ring, the 4-oxocyclohexane system offers a defined three-dimensional vector, tunable polarity via the ketone dipole, and a specific "synthetic handle" at the 4-position.

This guide analyzes the 4-oxo group not merely as a functional group, but as a strategic element that controls molecular conformation , metabolic stability , and synthetic divergence in the development of CRTH2 antagonists, fibrinogen receptor blockers, and NPY5 ligands.[1]

Part 1: Structural & Electronic Properties

Conformational Biasing

The introduction of a ketone (oxo group) at the 4-position of a cyclohexane ring drastically alters the ring's conformational landscape compared to unsubstituted cyclohexane.

  • sp² Hybridization: The C4 carbon becomes sp² hybridized, flattening the ring at that vertex.[1] This reduces the energy barrier between chair and twist-boat conformers, allowing the molecule to sample binding pockets that rigid aromatic analogs cannot.

  • Dipole Vector: The carbonyl group introduces a strong dipole (~2.4 D) directed away from the ring, which can engage in specific electrostatic interactions with receptor backbones (e.g., Serine or Threonine hydroxyls in GPCR pockets).

The "4-Oxo" as a Pharmacophore vs. Intermediate

In drug design, the 4-oxo group plays two distinct roles:

  • Active Pharmacophore: It acts as a hydrogen bond acceptor (HBA).[2] For example, in certain CRTH2 antagonists , the ketone interacts with polar residues to anchor the lipophilic core.

  • Pro-chiral Center: It serves as the precursor for cis- or trans- 4-substituted derivatives (alcohols or amines).[2] The "role" here is to provide synthetic access to specific vectors that are otherwise difficult to install directly.

Part 2: Synthetic Access & Divergence (Protocols)[2]

Core Synthesis: The "Ketal Route"

The most robust route to 4-oxocyclohexaneacetic acid derivatives avoids the thermodynamic instability of the free ketone during chain extension by using a ketal protecting group.

Protocol: Synthesis of Ethyl 4-oxocyclohexaneacetate Rationale: Direct alkylation of 1,4-cyclohexanedione is prone to polymerization. The mono-ketal strategy ensures mono-functionalization.[2]

Reagents:

  • 1,4-Cyclohexanedione monoethylene acetal (Starting Material)[2]

  • Triethyl phosphonoacetate (Horner-Wadsworth-Emmons reagent)[2]

  • Sodium hydride (NaH)[2]

  • Pd/C (Catalyst)[2]

  • THF (Solvent)[2]

Step-by-Step Methodology:

  • HWE Olefination: Suspend NaH (1.2 eq) in dry THF at 0°C. Dropwise add triethyl phosphonoacetate (1.2 eq). Stir for 30 min until clear. Add 1,4-cyclohexanedione monoethylene acetal (1.0 eq).[2] Warm to RT and stir for 4 hours.

    • Checkpoint: TLC should show disappearance of ketone and appearance of the

      
      -unsaturated ester.
      
  • Hydrogenation: Dissolve the unsaturated intermediate in EtOH. Add 10% Pd/C (5 wt%).[2] Hydrogenate at 30 psi for 2 hours. Filter through Celite.

    • Result: Ethyl 4,4-(ethylenedioxy)cyclohexaneacetate.[2]

  • Deprotection: Dissolve the saturated ketal in acetone/2N HCl (4:1). Stir at RT for 3 hours. Neutralize with NaHCO3, extract with EtOAc.

    • Final Product:Ethyl 4-oxocyclohexaneacetate .[2]

Divergent Functionalization

The 4-oxo group allows for the creation of libraries with defined stereochemistry.

TransformationReagentProductStereochemical Outcome
Reduction NaBH₄ / MeOH4-Hydroxy derivativeMixture (predominantly cis or trans depends on sterics)
Reductive Amination NH₄OAc / NaBH₃CN4-Amino derivativeSeparable cis/trans isomers (Bioisostere of Tranexamic Acid)
Wittig Reaction Ph₃P=CH₂4-Methylene derivativeExocyclic alkene
Grignard Addition R-MgBr4-Alkyl-4-hydroxyTertiary alcohol (Quaternary center)

Part 3: Visualization of the Synthetic Logic

The following diagram illustrates the central role of the 4-oxo intermediate in generating diverse pharmacologically active scaffolds.

G SM 1,4-Cyclohexanedione Mono-acetal INTER Ethyl 4-oxocyclohexaneacetate (The 'Hub') SM->INTER 1. HWE Reaction 2. H2, Pd/C 3. H3O+ PROD1 4-Hydroxy Derivative (Metabolic Mimic) INTER->PROD1 NaBH4 (Reduction) PROD2 4-Amino Derivative (Zwitterionic Ligands) INTER->PROD2 NH4OAc NaBH3CN (Reductive Amination) PROD3 Spiro-Hydantoin (Rigid Antagonists) INTER->PROD3 (NH4)2CO3 KCN (Bucherer-Bergs) PROD4 Oxime/Hydrazone (Linker Chemistry) INTER->PROD4 R-NH-NH2 (Condensation)

Caption: The "4-Oxo Hub" strategy: converting a single precursor into diverse stereochemical and functional scaffolds.

Part 4: Pharmacological Case Studies

CRTH2 Antagonists (Asthma/Inflammation)

In the development of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists, the cyclohexaneacetic acid core is a standard scaffold.

  • Role of 4-Oxo: While often reduced to the alcohol or amine in the final drug to improve potency, the 4-oxo intermediate is essential for establishing the cis-configuration of the substituents.[2]

  • Mechanism:[2][3][4] The 4-oxo group allows for reductive amination with bulky anilines.[2] The steric bulk directs the hydride attack, allowing chemists to enrich the trans isomer (kinetic control) or cis isomer (thermodynamic control), optimizing the fit into the CRTH2 hydrophobic pocket.

Metabolic Stability & Toxicology
  • Metabolic Liability: The 4-oxo group is a substrate for aldo-keto reductases (AKR) in the liver, which convert it to the corresponding alcohol.[2]

  • Strategy: If the ketone is required for binding (H-bond acceptor), it is often sterically shielded (e.g., by gem-dimethyl groups at C3/C5) or replaced by a bioisostere like a difluoromethylene (-CF₂-) group, which mimics the electronic withdrawal of the ketone without the metabolic instability.[2]

Part 5: Experimental Validation (Self-Validating Protocol)

To confirm the presence and reactivity of the 4-oxo group in a synthesized derivative, the following analytical workflow is standard.

Assay: 2,4-DNP Derivatization & NMR Confirmation

  • Reagent Preparation: Dissolve 2,4-dinitrophenylhydrazine (2,4-DNP) in H₂SO₄/Ethanol.

  • Test: Add 2 drops of the synthesized 4-oxocyclohexaneacetic acid derivative to 1 mL of reagent.

    • Positive Result: Immediate formation of a yellow/orange precipitate (Hydrazone formation).

  • NMR Validation (¹H):

    • Look for the disappearance of the multiplet signals associated with the rigid chair form of cyclohexane. The 4-oxo group causes a downfield shift of the adjacent protons (

      
      -protons) to approx 2.3–2.5 ppm , appearing as complex multiplets due to ring flattening.[2]
      
    • ¹³C NMR: Distinct carbonyl peak at ~210 ppm (Ketone) vs ~175 ppm (Carboxylic Acid/Ester).[2]

References

  • PubChem. 4-Oxocyclohexanecarboxylic acid (CID 192730).[2] National Library of Medicine. [Link][2]

  • Vertex Pharmaceuticals. Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits.[2] PubMed.[2][5] [Link]

  • Dove Medical Press. CRTH2 antagonists in asthma: current perspectives.[2] Clinical Pharmacology: Advances and Applications. [Link]

Sources

Exploratory

Introduction to constrained amino acids in peptidomimetics

An In-depth Technical Guide to Constrained Amino Acids in Peptidomimetics Abstract Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategic approach to overcome the inherent limitations of n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Constrained Amino Acids in Peptidomimetics

Abstract

Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategic approach to overcome the inherent limitations of natural peptides as therapeutic agents. A critical element in the design of potent and selective peptidomimetics is the incorporation of constrained amino acids. These modified residues enforce specific backbone and side-chain conformations, thereby pre-organizing the molecule for optimal receptor binding, enhancing proteolytic stability, and improving pharmacokinetic profiles. This guide provides a comprehensive overview of the principles and applications of constrained amino acids in peptidomimetics, intended for researchers and scientists in the field of drug development. We will explore the classification of conformational constraints, synthetic methodologies, and the profound impact of these modifications on biological activity, supported by key examples and detailed experimental protocols.

Introduction: The Rationale for Conformational Constraint in Peptide Design

Natural peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their therapeutic potential is often hampered by several factors, including poor metabolic stability due to enzymatic degradation and low oral bioavailability. A primary reason for this vulnerability is their inherent conformational flexibility. In solution, peptides exist as an ensemble of rapidly interconverting conformers, and only a small fraction of these possess the specific three-dimensional structure required for receptor binding—the so-called "bioactive conformation."

The core principle of peptidomimetic design is to mimic the essential structural features of a peptide that are responsible for its biological activity while addressing its pharmacological weaknesses. The incorporation of constrained amino acids is a powerful strategy to achieve this. By restricting the rotational freedom of the peptide backbone or side chains, these modified residues reduce the entropic penalty associated with binding to a receptor, leading to a significant increase in binding affinity and selectivity. Furthermore, the non-natural structures of constrained amino acids often render the resulting peptidomimetics resistant to cleavage by proteases.

This guide will delve into the various strategies for introducing conformational constraints, the synthetic challenges involved, and the analytical techniques used to characterize the resulting structures.

Classification of Constrained Amino Acids

The methods to introduce conformational constraints can be broadly categorized based on the type of modification and its location within the amino acid residue.

Backbone (Global) Constraints

These modifications directly target the peptide backbone (the N-Cα-C' atoms), influencing the overall secondary structure of the peptide.

  • N-Alkylation: The substitution of the amide proton with an alkyl group (e.g., N-methyl) is a common strategy to restrict the rotation around the Cα-C' bond and can disfavor β-sheet formation. This modification can also enhance membrane permeability.

  • α,α-Disubstituted Amino Acids: The introduction of a second substituent at the α-carbon, such as in α-aminoisobutyric acid (Aib), sterically hinders rotation around the φ (phi) and ψ (psi) dihedral angles, strongly promoting helical conformations.

  • Lactam-Bridged Amino Acids: Cyclization of the peptide backbone by forming a lactam bridge between the side chains of two amino acid residues, such as aspartic acid and lysine, creates a rigid cyclic structure that can mimic or stabilize specific secondary structures like β-turns.

Side-Chain (Local) Constraints

These modifications restrict the conformational freedom of the amino acid side chain (the χ (chi) angles), which is often crucial for precise interactions with the receptor binding pocket.

  • Cyclic Amino Acids: Incorporating the side chain into a cyclic structure, as seen in proline and its derivatives (e.g., hydroxyproline), fixes the φ angle and restricts the side-chain conformation.

  • Unsaturated Amino Acids: The introduction of double or triple bonds within the side chain, such as in dehydro-phenylalanine, flattens the side chain and restricts its rotational freedom.

  • Bridged Amino Acids: Creating a covalent bridge between the side chain and the backbone nitrogen or α-carbon results in a bicyclic structure with a highly restricted conformation.

The choice of a specific constrained amino acid depends on the desired conformational outcome, the synthetic feasibility, and the specific biological target.

Impact on Peptide Structure and Function

The introduction of constrained amino acids has profound effects on the physicochemical and pharmacological properties of a peptide.

PropertyEffect of ConstraintRationale
Binding Affinity Often IncreasedPre-organization of the peptide into its bioactive conformation reduces the entropic cost of binding.
Selectivity Often IncreasedA rigid conformation is less likely to bind to off-target receptors that may require a different conformation.
Proteolytic Stability Significantly IncreasedThe non-natural structure of the constrained residue or the resulting secondary structure prevents recognition and cleavage by proteases.
Membrane Permeability Can be IncreasedCertain modifications, like N-methylation, can mask polar N-H groups, increasing lipophilicity and facilitating passive diffusion across cell membranes.

Synthetic Strategies and Methodologies

The synthesis of peptidomimetics containing constrained amino acids typically follows the principles of solid-phase peptide synthesis (SPPS), although the unique nature of these residues often requires modified coupling protocols.

General Workflow for SPPS of Constrained Peptidomimetics

The following diagram outlines a typical workflow for the solid-phase synthesis of a peptidomimetic containing a constrained amino acid.

SPPS_Workflow cluster_resin Resin Preparation cluster_synthesis Peptide Elongation Cycle cluster_final Final Steps Resin 1. Resin Swelling Linker 2. Linker Attachment Resin->Linker Solvent Deprotection 3. Fmoc Deprotection Linker->Deprotection Start Synthesis Activation 4. Amino Acid Activation Coupling 5. Coupling Reaction Activation->Coupling Capping 6. Capping (Optional) Coupling->Capping Check for incomplete coupling Capping->Deprotection Repeat for next amino acid Cleavage 7. Cleavage & Deprotection Capping->Cleavage Final Cycle Purification 8. Purification (HPLC) Cleavage->Purification Characterization 9. Characterization (MS) Purification->Characterization

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Detailed Protocol: Coupling of an α,α-Disubstituted Amino Acid (Aib)

The steric hindrance of α,α-disubstituted amino acids like Aib makes their coupling challenging using standard carbodiimide-based activators (e.g., DIC/HOBt). More potent activating agents are required to achieve efficient coupling.

Objective: To incorporate α-aminoisobutyric acid (Aib) into a growing peptide chain on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Aib-OH (5 equivalents)

  • HBTU (4.9 equivalents)

  • HOBt (5 equivalents)

  • DIPEA (10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Activation Solution: In a separate vessel, dissolve Fmoc-Aib-OH, HBTU, and HOBt in a minimal amount of DMF. Add DIPEA to the solution and vortex for 2 minutes. The solution should turn yellow.

  • Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the activation solution to the resin.

  • Agitation: Agitate the reaction vessel at room temperature for 2-4 hours. The extended coupling time is necessary due to the steric hindrance of Aib.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), indicating free amines, repeat the coupling step with a freshly prepared activation solution.

  • Washing: Once the coupling is complete (Kaiser test is negative), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the newly added Aib residue, preparing it for the next coupling cycle.

Causality: The use of HBTU/HOBt as the activating system generates a highly reactive OBt-ester of the amino acid, which can overcome the steric hindrance of the α,α-disubstituted center more effectively than standard DIC activation. DIPEA acts as a non-nucleophilic base to activate the carboxyl group and neutralize the resulting acidic byproducts.

Characterization of Constrained Peptidomimetics

Confirming the structure and conformational preferences of the synthesized peptidomimetic is a critical step.

  • Mass Spectrometry (MS): Used to verify the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): Used for purification and to assess the purity of the peptidomimetic.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for determining the three-dimensional structure of peptides in solution. 2D NMR techniques like NOESY can reveal through-space proximities between protons, providing crucial distance restraints for structural calculations.

  • Circular Dichroism (CD) Spectroscopy: A rapid method to assess the secondary structure content (e.g., α-helix, β-sheet) of a peptide in solution.

The interplay between design, synthesis, and characterization is fundamental to the successful development of constrained peptidomimetics.

Design_Cycle Design Rational Design Synthesis Chemical Synthesis Design->Synthesis Hypothesis Purification Purification & Analysis Synthesis->Purification Structure Structural Analysis (NMR/CD) Purification->Structure Bioassay Biological Evaluation Bioassay->Design Iterative Refinement Structure->Bioassay Structure-Activity Relationship (SAR)

Caption: The iterative cycle of peptidomimetic drug design.

Conclusion and Future Perspectives

The incorporation of constrained amino acids is an indispensable tool in modern peptidomimetic drug design. By enforcing conformational rigidity, these modifications can dramatically improve the affinity, selectivity, and metabolic stability of peptide-based drug candidates. The continued development of novel constrained amino acids and more efficient synthetic methodologies will undoubtedly expand the scope of this powerful strategy. As our understanding of protein-protein interactions and receptor biology deepens, the rational design of conformationally constrained peptidomimetics will play an increasingly important role in the discovery of new therapeutics for a wide range of diseases.

References

  • Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: Strategies to improve stability and bioavailability. Current Medicinal Chemistry, 9(9), 963-978. Available at: [Link]

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56. Available at: [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331-1342. Available at: [Link]

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of α-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747-6756. Available at: [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185-3203. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of 1-(Boc-amino)-4-oxo-cyclohexaneacetic Acid in Solid-Phase Peptide Synthesis

An In-Depth Technical Guide Introduction: Expanding the Peptidic Landscape Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of modern peptide chemistry, enabling the systematic assembly of amino acids into co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: Expanding the Peptidic Landscape

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of modern peptide chemistry, enabling the systematic assembly of amino acids into complex polypeptide chains.[1][2][3] The strategic introduction of non-canonical amino acids (ncAAs) into these sequences is a powerful approach for developing novel therapeutics, probes, and biomaterials.[1][4][5] Non-canonical residues can enforce specific secondary structures, enhance proteolytic stability, and introduce unique chemical functionalities.

This guide provides a detailed technical overview and robust protocols for the incorporation of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid, a unique cyclic β-amino acid, into peptide sequences using the Boc/Bzl protection strategy. The presence of the cyclohexanone ring introduces significant conformational constraint, while the ketone moiety serves as a versatile chemical handle for post-synthetic modifications. We will detail the causal logic behind procedural choices, from resin selection to the final cleavage, ensuring a high rate of success for researchers in drug discovery and chemical biology.

Foundational Principles: The Boc/Bzl Strategy

The Boc/Bzl strategy is predicated on graduated acid lability.[6][7] The temporary Nα-Boc (tert-butyloxycarbonyl) group is labile to moderate acids like trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups (and the resin linker) require a much stronger acid, typically anhydrous hydrofluoric acid (HF), for removal.[3][6] This differential stability is the foundation of the synthetic cycle.

Key Features of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid:

  • Structure: A conformationally restricted alicyclic β-amino acid.

  • Nα-Protection: The amino group is protected by the acid-labile Boc group, making it directly compatible with the Boc-SPPS workflow.

  • Chemical Handle: The 4-oxo (ketone) group is stable under standard SPPS conditions and can be used for subsequent derivatization, such as oxime ligation, after peptide cleavage.

The primary challenge in incorporating this residue lies in potential steric hindrance from the bulky cyclohexane ring, which can impede coupling efficiency. Therefore, the selection of an appropriate activation method is critical for achieving high yields.

Pre-Synthesis: Strategic Selection of Components

Resin Selection

The choice of solid support is dictated by the desired C-terminus of the final peptide.[1]

  • For Peptide Acids: Phenylacetamidomethyl (PAM) resin is highly recommended over the classic Merrifield resin. The PAM linker exhibits greater stability to the repetitive TFA treatments used for Boc deprotection, minimizing premature cleavage and loss of peptide chains during the synthesis.[8]

  • For Peptide Amides: Benzhydrylamine (BHA) or Methylbenzhydrylamine (MBHA) resins are the standard choices for generating C-terminal amides upon cleavage with HF.[8]

Coupling Reagent Selection

The activation of the carboxylic acid is the most critical step for successful incorporation. Due to the potential for steric hindrance, a highly efficient coupling reagent is necessary to drive the reaction to completion.

  • Aminium/Uronium Salts (Recommended): Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are superior choices. They react with the carboxylic acid to form a highly reactive OBt or OAt ester intermediate, which rapidly acylates the free N-terminal amine on the resin.[9] HATU is often preferred for sterically hindered couplings.

  • Carbodiimides: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) can be used, but must be accompanied by an additive like HOBt (1-Hydroxybenzotriazole) to generate the active ester and suppress racemization.[9]

Experimental Protocols

This section provides a validated, step-by-step methodology for a single cycle of incorporating 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid.

Workflow Visualization: The SPPS Incorporation Cycle

cluster_SPPS_Cycle SPPS Cycle for ncAA Incorporation Resin Peptide-Resin (Free N-Terminus) Boc_Deprotection Step 1: Boc Deprotection (50% TFA in DCM) Wash_1 Step 2: DCM & IPA Wash Boc_Deprotection->Wash_1 Neutralization Step 3: Neutralization (10% DIEA in DCM) Wash_1->Neutralization Wash_2 Step 4: DCM & DMF Wash Neutralization->Wash_2 Coupling Step 5: ncAA Coupling (Amino Acid + HBTU/DIEA in DMF) Wash_2->Coupling Wash_3 Step 6: DMF & DCM Wash Coupling->Wash_3 Next_Cycle Ready for Next Cycle or Final Cleavage Wash_3->Next_Cycle

Caption: Core steps of the Boc-SPPS cycle for one amino acid addition.

Protocol 1: Nα-Boc Deprotection
  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 20 minutes in a suitable reaction vessel.[10] Drain the solvent.

  • Pre-wash: Add a solution of 50% (v/v) Trifluoroacetic Acid (TFA) in DCM to the resin (approx. 10 mL per gram of resin). Agitate for 5 minutes and drain.[8]

  • Deprotection: Add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes at room temperature.[6][10]

  • Washing: Drain the TFA solution and wash the resin thoroughly to remove residual acid.

    • DCM (3x)

    • Isopropanol (IPA) (2x)

    • DCM (3x)

Protocol 2: Neutralization

Causality: The N-terminal amine is protonated as a trifluoroacetate salt after deprotection and must be converted to the free amine nucleophile before it can react in the coupling step.[6][7]

  • Base Wash: Wash the resin with a solution of 10% (v/v) Diisopropylethylamine (DIEA) in DCM (2 x 5 minutes).[10]

  • Solvent Wash: Wash the resin thoroughly to remove excess base.

    • DCM (3x)

    • Dimethylformamide (DMF) (3x)

Protocol 3: Coupling of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid

This protocol utilizes HBTU as the coupling reagent. Equivalents are based on the initial loading of the resin.

  • Prepare Coupling Solution: In a separate vessel, dissolve 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid (3.0 eq) and HBTU (2.9 eq) in a minimal amount of DMF.

  • Activation: Add DIEA (6.0 eq) to the coupling solution. The solution will typically change color. Allow to pre-activate for 2-5 minutes.

  • Coupling Reaction: Transfer the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 1-2 hours at room temperature. For potentially difficult couplings, this time can be extended to 4 hours or performed at a slightly elevated temperature (e.g., 35-40°C).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[2][6]

Protocol 4: Monitoring the Coupling Reaction

The Kaiser (ninhydrin) test should be performed on a small sample of beads after the coupling step to check for the presence of unreacted primary amines.

  • Negative Result (Yellow/Clear Beads): Coupling is complete. Proceed to the next cycle.

  • Positive Result (Dark Blue/Purple Beads): Coupling is incomplete. A second coupling (recouple) is required. Repeat Protocol 3. If the test remains positive, cap the unreacted amines (Protocol 5) to prevent deletion sequences.

Protocol 5: Acetic Anhydride Capping (Optional)
  • Prepare a capping solution of Acetic Anhydride/DIEA/DMF (e.g., 5:10:85 v/v/v).

  • Add the solution to the resin and agitate for 30 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

Final Cleavage and Peptide Isolation

The Role of Cleavage Cocktails

The final step uses a strong acid (typically anhydrous HF) to cleave the peptide from the resin and remove side-chain protecting groups. During this process, reactive carbocations are generated from the Boc groups and other protecting groups.[11] These cations can cause irreversible modification of sensitive amino acid residues like Tryptophan, Methionine, and Cysteine.[11] "Scavengers" are nucleophilic compounds added to the cleavage acid to trap these reactive species.[11]

Table 1: Common Cleavage Cocktails for Boc-SPPS
Reagent NameComposition (v/v or w/w)Target Residues ProtectedNotes
Standard 90% HF, 10% AnisoleFor simple peptides without sensitive residues.Anisole is a standard scavenger for tert-butyl cations.
Reagent K [11]82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTTrp, Met, Cys, TyrA robust, general-purpose cocktail for complex peptides. EDT is critical for reducing Cys.[11][12]
Reagent H [13]81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% DMS, 1.5% NH4IMet(O)Specifically designed to prevent and reduce methionine sulfoxide.[13]

Note: While many modern labs have moved away from HF due to safety concerns, it remains the traditional reagent for the Boc/Bzl strategy. TFMSA or other strong acids can be used as alternatives. The protocols here assume standard HF cleavage.

Protocol 6: HF Cleavage Procedure

CRITICAL SAFETY WARNING: Anhydrous Hydrofluoric Acid (HF) is extremely corrosive, toxic, and can cause severe, delayed-onset burns. This procedure must be performed ONLY in a dedicated, specialized HF cleavage apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment (PPE).

  • Preparation: Dry the final peptide-resin thoroughly under vacuum for at least 1 hour.[11] Place the resin and a Teflon-coated stir bar into the HF reaction vessel.

  • Add Scavenger: Add the appropriate scavenger (e.g., anisole) to the vessel.

  • HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Carefully distill the required amount of anhydrous HF into the vessel (approx. 10 mL per gram of resin).

  • Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.[11]

  • HF Removal: After the reaction is complete, remove the HF by vacuum distillation, ensuring it is passed through a basic trap.

Protocol 7: Peptide Precipitation and Isolation
  • Precipitation: Transfer the resin/crude peptide mixture to a suitable tube. Add cold anhydrous diethyl ether to precipitate the peptide.

  • Washing: Triturate the peptide with cold ether, centrifuge, and decant the ether. Repeat this wash step 3 times to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: The crude peptide can then be dissolved in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Overall Synthesis Workflow

Caption: High-level overview of the complete synthesis process.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Steric hindrance of the cyclic amino acid.2. Poor resin swelling or aggregation.3. Insufficient reagent equivalents or reaction time.1. Recouple: Repeat the coupling step (Protocol 3).2. Use Stronger Reagent: Switch from HBTU to HATU.3. Increase Time/Temp: Extend coupling time to 4 hours or increase temperature to 40°C.4. Solvent: Ensure optimal resin swelling in DMF.
Low Final Yield 1. Cumulative incomplete couplings.2. Premature chain loss from the resin during TFA deprotection.1. Optimize Coupling: Use the Kaiser test at every step and recouple as needed. Implement capping (Protocol 5) to simplify purification.2. Use PAM Resin: Ensure a stable linker like PAM is used for peptide acids.
Unexpected Side Products in Final Mass Spec 1. Deletion sequences from incomplete coupling.2. Modification of sensitive residues during cleavage.3. Aldol condensation or other side reactions involving the ketone group (rare under these conditions).1. Implement Capping: Use Protocol 5 after any incomplete coupling.2. Select Correct Cleavage Cocktail: Use Table 1 to choose a cocktail with appropriate scavengers for your peptide's sequence.[11][12][13]3. Confirm Purity of ncAA: Ensure the starting 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid is of high purity.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved February 18, 2026, from [Link]

  • A schematic representation of peptide synthesis using Boc protected... (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). CreoSalus. Retrieved February 18, 2026, from [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). AAPPTec. Retrieved February 18, 2026, from [Link]

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023, February 6). Biotage. Retrieved February 18, 2026, from [Link]

  • Incorporation of non-canonical amino acids. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • A Boc SPPS - compatible linker for the synthesis of peptide o-aminoanilides. (n.d.). Amazon Web Services. Retrieved February 18, 2026, from [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022, November 23). American Society for Microbiology. Retrieved February 18, 2026, from [Link]

  • Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. (2025, August 25). Journal of the American Chemical Society. Retrieved February 18, 2026, from [Link]

  • Overview of Custom Peptide Synthesis. (n.d.). GenScript. Retrieved February 18, 2026, from [Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. (2025, August 5). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Chemical Reviews. Retrieved February 18, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved February 18, 2026, from [Link]

Sources

Application

Application Note: High-Efficiency Coupling of 1-(Boc-amino)-4-oxo-cyclohexaneacetic Acid

This Application Note is structured to guide researchers through the specific challenges of coupling 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid . This molecule presents a unique "dual-threat" in synthesis: steric bulk de...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of coupling 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid . This molecule presents a unique "dual-threat" in synthesis: steric bulk derived from a quaternary center and a chemically sensitive ketone functionality.

The protocols below prioritize chemoselectivity (preserving the ketone) and coupling efficiency (overcoming steric hindrance).

Introduction & Structural Analysis[1]

1-(Boc-amino)-4-oxo-cyclohexaneacetic acid is a versatile pharmacophore scaffold, often used to introduce conformational constraint into peptidomimetics. However, its successful incorporation into a drug substance requires navigating two distinct structural features:

  • The Quaternary Center (C1): The acetic acid tail is attached to a carbon atom that also bears the Boc-amino group and the cyclohexane ring. While the methylene spacer (

    
    ) alleviates some steric pressure compared to 
    
    
    
    -disubstituted amino acids (like Aib), the bulky cyclohexane ring still creates a "steric wall," slowing down nucleophilic attack at the activated ester.
  • The 4-Oxo Group (Ketone): While generally stable to standard coupling conditions, the ketone at C4 is susceptible to:

    • Schiff Base Formation: If the coupling reaction is sluggish and the nucleophile is a primary amine, equilibrium favors imine formation, particularly at elevated temperatures.

    • Reduction: Inadvertent exposure to reducing agents during workup.

Strategic Directive
  • Activation: Use highly reactive "onium" salts (HATU/PyBOP) rather than carbodiimides (EDC/DCC) to ensure the rate of acylation (

    
    ) exceeds the rate of imine formation (
    
    
    
    ).
  • Base Choice: Use non-nucleophilic bases (DIEA/DIPEA) to prevent base-catalyzed enolization or side reactions at the ketone.

Decision Matrix: Selecting the Right Protocol

Not all couplings require the most expensive reagents.[1] Use this logic flow to select the appropriate method for your specific substrate.

CouplingLogic Start Start: Coupling Partner Analysis CheckAmine Is the Amine Hindered? (e.g., N-methyl, secondary, aniline) Start->CheckAmine CheckSens Is the Amine Acid-Sensitive? CheckAmine->CheckSens No (Primary/Linear) MethodA Method A: HATU/HOAt (High Power) CheckAmine->MethodA Yes (Hindered) MethodB Method B: EDC/HOBt (Standard/Economical) CheckSens->MethodB No MethodC Method C: Mixed Anhydride (Scale-Up/Cost-Sensitive) CheckSens->MethodC Yes (Avoids urea byproducts)

Figure 1: Decision matrix for selecting coupling reagents based on the nucleophile's steric and electronic profile.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (The "Gold Standard")

Recommended for: Hindered amines, valuable intermediates, and ensuring ketone preservation via rapid reaction.

Mechanism: HATU generates an O-At (7-azabenzotriazole) active ester. The pyridine nitrogen in the leaving group provides an anchimeric assistance effect (neighboring group participation), significantly accelerating the reaction rate compared to HOBt esters.

Reagents:

  • Substrate: 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid (1.0 equiv)

  • Amine Partner: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)[2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous) or DMF/DCM (1:1)

Step-by-Step:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve the acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.1 M).
    
  • Pre-activation: Add DIPEA (1.0 equiv only at this stage) dropwise at 0°C. Stir for 2–5 minutes. Note: The solution typically turns yellow.

  • Addition: Add the amine partner (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (stain with PMA or KMnO4; UV may be weak). The ketone spot will be distinct in PMA.

  • Workup (Crucial for Ketone Stability):

    • Dilute with EtOAc (10x reaction volume).

    • Wash seq: 5% citric acid (removes DIPEA/HATU byproducts)

      
       Water 
      
      
      
      Sat.
      
      
      
      
      Brine.
    • Warning: Do not use strong acid washes (e.g., 1M HCl) for prolonged periods to avoid Boc deprotection.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Mixed Anhydride Method (Scale-Up Optimized)

Recommended for: Gram-scale synthesis where HATU costs are prohibitive.

Mechanism: Activation via isobutyl chloroformate (IBCF) forms a mixed anhydride. This method is fast and clean but requires strict temperature control to avoid disproportionation.

Reagents:

  • Substrate: 1.0 equiv

  • Activator: Isobutyl chloroformate (IBCF) (1.05 equiv)

  • Base: N-Methylmorpholine (NMM) (1.1 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Activation: Dissolve the acid and NMM in dry THF. Cool to -15°C (Salt/Ice bath).

  • Formation: Add IBCF dropwise. Stir for 15 minutes at -15°C. Precipitation of NMM·HCl salts will occur.

  • Coupling: Add the amine (dissolved in minimal THF) slowly.

  • Completion: Stir at -15°C for 30 mins, then warm to RT for 1 hour.

  • Workup: Filter off the NMM·HCl salts. Concentrate the filtrate. Redissolve in EtOAc and wash as in Protocol A.

Troubleshooting & Optimization

Issue: Low Yield / Unreacted Starting Material
  • Cause: Steric hindrance from the cyclohexane ring is preventing the amine from attacking the active ester.

  • Solution: Switch to Protocol A but add HOAt (0.5 equiv) as an additive. Increase temperature to 35°C (monitor ketone stability).

Issue: Formation of Imine (Schiff Base)
  • Cause: The amine reacted with the C4-ketone instead of the activated ester. This usually happens if activation is slow.

  • Solution: Ensure Pre-activation (Step 2 in Protocol A) is complete before adding the amine. This ensures the acid is converted to the highly reactive ester before the amine sees the ketone.

Issue: Boc-Deprotection during Workup
  • Cause: Acid washes were too strong or lasted too long.

  • Solution: Use 0.5 M Citric Acid or KHSO4 instead of HCl. Keep contact time under 5 minutes.

Quantitative Comparison of Reagents

ParameterHATU (Protocol A)EDC/HOBtMixed Anhydride (Protocol B)
Coupling Speed Very Fast (<2 hrs)Slow (4-12 hrs)Fast (1 hr)
Steric Tolerance ExcellentPoorModerate
Ketone Safety High (Fast reaction)Medium (Slow reaction risk)High (Low temp)
Cost HighLowVery Low
Purification Requires extensive washingUrea byproduct removalFiltration (Cleanest)

Visualizing the Workflow

The following diagram illustrates the critical path for Protocol A, highlighting the "Ketone Safe Zone."

ReactionWorkflow Input Acid Substrate + HATU PreAct Pre-Activation (Active Ester Formed) Input->PreAct 0°C, 5 min Addition Add Amine + DIPEA PreAct->Addition Reaction Coupling Reaction (Kinetic Control) Addition->Reaction Fast Attack SideRxn RISK: Imine Formation (If slow) Reaction->SideRxn Slow Activation Product Amide Product (Intact Ketone) Reaction->Product >90% Yield SideRxn->Product Impurity

Figure 2: Reaction workflow emphasizing the pre-activation step to minimize side reactions.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4] Journal of the American Chemical Society. Link

    • Context: Establishes the superiority of HATU/HO
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

    • Context: Comprehensive review of coupling mechanisms and troubleshooting.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link

    • Context: Discusses mixed anhydride methods and racemiz
  • Sigma-Aldrich (Merck). Peptide Coupling Reagents Guide. Link

    • Context: Practical data on reagent stability and solvent selection.[1][5]

Sources

Method

Application Note: Chemoselective Cleavage and Purification of Peptides using 1-(Boc-amino)-4-oxo-cyclohexaneacetic Acid

This Application Note is structured to guide researchers through the specialized use of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid (referred to hereafter as Boc-AOCA ) as a strategic tool for Chemoselective Capture-and-R...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specialized use of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid (referred to hereafter as Boc-AOCA ) as a strategic tool for Chemoselective Capture-and-Release Purification and Bio-orthogonal Ligation .[]

Unlike standard amino acids, Boc-AOCA introduces a rigid, sterically accessible ketone handle into the peptide backbone. This handle enables HPLC-free purification via hydrazine-functionalized resins and serves as a versatile docking site for post-synthetic modifications (e.g., PEGylation, fluorescent labeling) via oxime ligation.

[1]

Introduction & Mechanistic Principle[2][3]

The synthesis of long or hydrophobic peptides often results in complex crude mixtures containing truncated sequences (deletion sequences) that are difficult to separate via standard Reverse-Phase HPLC (RP-HPLC).

The Solution: The Boc-AOCA Strategy . By coupling Boc-AOCA to the N-terminus of the full-length peptide sequence, a unique ketone functionality is introduced only to the target molecule. Truncated sequences, which are typically capped (acetylated) or lack the N-terminal extension, do not possess this ketone.

The Workflow:

  • Incorporation: Boc-AOCA is coupled to the N-terminus on-resin.

  • Resin Cleavage: Standard TFA treatment cleaves the peptide from the solid support and removes the Boc group, exposing the N-terminal amine and the cyclohexanone ring.

  • Capture: The crude mixture is passed through a Hydrazine-functionalized resin . The ketone reacts selectively to form a covalent hydrazone bond.

  • Wash: Non-ketone impurities (truncated peptides, scavengers) are washed away.

  • Release: The purified peptide is released via acidic hydrolysis or trans-oximization.[]

Key Reagent Profile
  • Compound: 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid

  • Functionality: Rigid Cyclohexanone Spacer.

  • Advantage: The cyclohexane ring prevents β-sheet aggregation often seen with flexible linear ketone tags (like levulinic acid), ensuring high accessibility for the capture resin.

Experimental Protocols

Phase A: Solid-Phase Incorporation

Pre-requisite: The peptide sequence has been assembled on resin (e.g., Rink Amide or Wang) using standard Fmoc/tBu chemistry. The final Fmoc group has been removed.[2]

Reagents:

  • Boc-AOCA (3-5 equivalents relative to resin loading)

  • Coupling Reagent: HATU or DIC/Oxyma Pure (1:1 equivalent to AA)

  • Base: DIPEA (for HATU) or None (for DIC)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Activation: Dissolve Boc-AOCA and Coupling Reagent in DMF. Add DIPEA (if using HATU). Activate for 2-5 minutes.

  • Coupling: Add the activated solution to the resin-bound peptide.

  • Incubation: Shake at Room Temperature (RT) for 2–4 hours. Note: The steric bulk of the cyclohexane ring may require longer coupling times than standard AAs.

  • Verification: Perform a Kaiser Test or Chloranil Test. If positive (blue), repeat coupling.

  • Washing: Wash resin with DMF (3x) and DCM (3x).

Phase B: Cleavage from Synthesis Resin

This step releases the peptide and removes the Boc protecting group from the AOCA moiety.

Cleavage Cocktail (Standard):

  • Trifluoroacetic Acid (TFA): 95%[3]

  • Triisopropylsilane (TIS): 2.5%[3][4][5]

  • Water (

    
    ): 2.5%[3][5]
    
  • Warning: Avoid amine-containing scavengers (like ethylamine) which could react with the ketone.

Protocol:

  • Add Cocktail to the dried resin (10 mL per gram of resin).

  • Agitate for 2–3 hours at RT.

  • Filter resin and precipitate filtrate into cold Diethyl Ether (

    
    ).
    
  • Centrifuge, decant ether, and dry the crude pellet.

    • Result: Crude peptide containing H-AOCA-Peptide (Target) + Impurities.

Phase C: Capture-and-Release Purification

Stationary Phase: Hydrazine-functionalized silica or polymer resin (e.g., Ultralink Hydrazide).

Protocol:

  • Equilibration: Wash Hydrazine resin with Capture Buffer (100 mM Sodium Acetate, pH 4.5, 5% Acetonitrile).

  • Loading (Capture): Dissolve crude peptide in Capture Buffer (approx. 1-5 mg/mL). Add to resin.[5][6][7]

    • Reaction: Agitate gently for 4–12 hours at RT. The ketone forms a hydrazone bond.

    • Monitoring: Analyze supernatant by HPLC. The target peak should disappear as it binds to the resin.

  • Washing: Wash resin extensively to remove impurities:

    • 3x Capture Buffer

    • 3x 2M Guanidine HCl (to remove non-specifically bound hydrophobic impurities)

    • 3x Water

    • 3x DMF

  • Release (Cleavage of Hydrazone):

    • Option A (Native Recovery): Incubate resin with Release Buffer (10% TFA in

      
       with 5% Acetone or Glyoxylic acid as a scavenger) for 2-4 hours. The excess ketone/aldehyde scavenger drives the equilibrium to release the peptide.
      
    • Option B (For Ligation): If the goal is to label the peptide, do not release. Instead, add an amino-oxy functionalized label (e.g.,

      
      ) which will displace the hydrazine due to the higher stability of the oxime bond (Trans-oximization).
      

Data Analysis & Validation

Expected Yields & Purity
StepParameterTypical ValueNotes
Coupling Efficiency>98%Steric bulk requires efficient activation (HATU recommended).[]
Capture Binding Efficiency85-95%pH 4.5 is critical for hydrazone formation kinetics.
Release Recovery Yield70-85%Dependent on the scavenger concentration during acidolysis.
Final Purity HPLC Purity>95%Major impurities (deletion sequences) are removed in the flow-through.
Troubleshooting Guide
  • Low Capture Efficiency: Ensure the crude peptide is fully soluble in the Acetate buffer. If hydrophobic, increase Acetonitrile concentration up to 20% (ensure resin compatibility).

  • Incomplete Release: Increase the concentration of the carbonyl scavenger (Acetone/Glyoxylic acid) in the release buffer to shift equilibrium.

Visual Workflow (Mechanism)

The following diagram illustrates the chemical logic of the Boc-AOCA purification strategy.

G cluster_0 Phase 1: SPPS & Cleavage cluster_1 Phase 2: Capture (Purification) cluster_2 Phase 3: Release Resin Peptide-Resin Coupling Coupling: Boc-AOCA (HATU/DIPEA) Resin->Coupling TFACleavage TFA Cleavage (Removal of Boc & Resin) Coupling->TFACleavage CrudeMix Crude Mixture: 1. H-AOCA-Peptide (Ketone) 2. Acetyl-Truncated (No Ketone) TFACleavage->CrudeMix CaptureStep Capture @ pH 4.5 (Hydrazone Formation) CrudeMix->CaptureStep Load onto Resin HydrazineResin Hydrazine Resin (Solid Support) HydrazineResin->CaptureStep Waste Eluted Impurities (Truncated Seqs) CaptureStep->Waste Flow through CapturedPeptide Resin-Hydrazone-Peptide CaptureStep->CapturedPeptide Ketone binds Washing Wash Step (Remove Impurities) AcidRelease Acidolysis + Scavenger (10% TFA + Acetone) Washing->AcidRelease CapturedPeptide->Washing FinalProduct Pure H-AOCA-Peptide AcidRelease->FinalProduct

Caption: Workflow for the incorporation of Boc-AOCA, selective capture of the ketonyl-peptide on hydrazine resin, and release of the purified target.

References

  • Chemoselective Ligation & Purification Principles

    • Title: "Rapid and Quantitative Chemical Cleavage of Hydrazones and Oximes"
    • Source:Bioconjug
    • URL:[Link]

  • Ketone-Based Capture Strategy

    • Title: "Solid-Phase Peptide Capture and Release for Bulk and Single-Molecule Proteomics"
    • Source:ACS Central Science
    • URL:[Link]

  • Reagent Properties (Cyclohexanone Linkers)

    • Title: "1-(Boc-amino)-4-oxo-cyclohexanecarboxylic acid Structure and Properties"
    • Source:PubChem[8]

    • URL:[Link]

  • General SPPS Cleavage Protocols: Title: "Introduction to Cleavage Techniques in Solid Phase Peptide Synthesis" Source:Thermo Fisher Scientific

Sources

Application

Application Note: Chiral Resolution Strategies for Boc-Amino-Oxo-Cyclohexane Derivatives

This Application Note is structured to address the specific request regarding 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid , while applying rigorous scientific scrutiny to the molecule's stereochemistry. Part 1: Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific request regarding 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid , while applying rigorous scientific scrutiny to the molecule's stereochemistry.

Part 1: Executive Summary & Stereochemical Analysis

The Stereochemical Paradox

Before initiating a chiral separation protocol, it is critical to validate the chirality of the target molecule.[1] The user has specified 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid .[1][2]

  • Structural Analysis: The molecule consists of a cyclohexane ring substituted at position C1 with a tert-butoxycarbonyl-amino group (-NHBoc) and an acetic acid moiety (-CH₂COOH), and at position C4 with a ketone (=O).[1]

  • Symmetry Assessment: The C1 carbon is a quaternary center.[1] However, the path from C1 to C4 is identical along both sides of the ring (C2-C3 and C6-C5).[1] Furthermore, the C4 ketone is planar (sp² hybridized).[1]

Strategic Pivot

Requests for the chiral separation of this molecule typically stem from one of three scenarios in drug development:

  • Regioisomer Contamination: The sample contains the 3-oxo isomer (1-(Boc-amino)-3-oxo-cyclohexaneacetic acid), which is chiral and requires enantiomeric separation.[1]

  • Diastereomeric Precursors: The target is actually the corresponding alcohol (4-hydroxy), where cis and trans isomers (diastereomers) must be separated.[1]

  • Chiral Side-Chains: The "acetic acid" moiety is substituted (e.g.,

    
    -methyl), creating a chiral center external to the ring.[1]
    

This guide provides the protocol for the Chiral Separation of the 3-Oxo Regioisomer (Enantiomers) and the Diastereomeric Separation of the 4-Hydroxy derivatives , serving as a comprehensive resource for this structural class.

Part 2: Experimental Protocols

Protocol A: SFC Method Development for Chiral Separation (3-Oxo Isomer)

Target: Separation of (R)- and (S)-1-(Boc-amino)-3-oxo-cyclohexaneacetic acid.

Principle: Supercritical Fluid Chromatography (SFC) is preferred over HPLC for Boc-protected amino acids due to higher diffusivity, lower viscosity, and the ability to separate polar acidic compounds without derivatization.[1]

1. Sample Preparation

  • Solvent: Dissolve 5 mg of the sample in 1 mL of Methanol (MeOH) or Ethanol (EtOH).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.[1]

  • Concentration: 5 mg/mL (for screening), 20 mg/mL (for prep).[1]

2. Column Screening Strategy (Automated) Run a gradient screening on the following Chiral Stationary Phases (CSPs):

  • Amylose-based: Chiralpak IA, ID, IF, IG (Immobilized).

  • Cellulose-based: Chiralcel OD-H, OJ-H, Chiralpak IB, IC.

3. Mobile Phase Composition

  • Base: CO₂ (Supercritical Carbon Dioxide).[1]

  • Co-Solvent: Methanol or Ethanol (10% to 40% Gradient).[1]

  • Additive (Critical): 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]

    • Reasoning: The free carboxylic acid group will cause peak tailing due to interaction with residual silanols.[1] Acidic additives suppress ionization, ensuring the molecule remains in its neutral, protonated state (

      
      ), sharpening the peak shape.[1]
      

4. Optimized Method Conditions (Example)

ParameterSettingRationale
Column Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate))Immobilized phases offer high selectivity for Boc-amines.[1]
Dimensions 4.6 x 150 mm, 5 µm (Analytical)Standard analytical geometry.[1]
Mobile Phase CO₂ / MeOH + 0.1% TFA (85:15 v/v) Isocratic elution provides stable baseline and reproducible retention.[1]
Flow Rate 3.0 mL/minHigh throughput enabled by low viscosity of CO₂.[1]
Back Pressure 120 barEnsures supercritical state density is maintained.[1]
Temperature 40°CBalances kinetic resolution and solubility.[1]
Detection UV @ 210 nm Boc carbonyl and carboxylic acid absorb maximally here.[1] 254 nm is too weak.[1]
Protocol B: HPLC Separation of Cis/Trans Diastereomers (4-Hydroxy Derivative)

Target: Separation of Cis- (Meso) and Trans- (Meso) 1-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid.

Principle: While these are diastereomers (different physical properties), their separation can be challenging on C18 columns due to structural similarity.[1] Chiral columns are often used for their high shape selectivity, even for achiral diastereomers.[1]

1. Method Parameters

  • Mode: Normal Phase (NP) or Polar Organic Mode (POM).[1]

  • Column: Chiralpak AD-H or Phenomenex Lux Cellulose-1.[1]

  • Mobile Phase: n-Hexane / Isopropanol / TFA (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm.[1]

2. Elution Order Logic

  • The Cis-isomer (axial/equatorial interaction) typically elutes later than the Trans-isomer on polysaccharide phases due to the ability of the cis-conformation to form stronger hydrogen bonding networks with the carbamate linkage of the CSP.[1]

Part 3: Visualization & Logic Flow

Figure 1: Stereochemical Decision Tree & Workflow

The following diagram illustrates the decision logic for handling Boc-amino-cyclohexane derivatives, distinguishing between the achiral 1,4-isomer and the chiral 1,3-isomer.

G Start Input: 1-(Boc-amino)-oxo-cyclohexaneacetic acid CheckPos Check Substituent Positions Start->CheckPos Isomer14 1,4-Isomer (Para) CheckPos->Isomer14 4-Oxo Isomer13 1,3-Isomer (Meta) CheckPos->Isomer13 3-Oxo Analysis14 Symmetry Check: Plane of Symmetry (C1-C4) Isomer14->Analysis14 Analysis13 Symmetry Check: No Plane of Symmetry Isomer13->Analysis13 Result14 ACHIRAL (Meso) No Enantiomers Analysis14->Result14 Action14 Action: Purify from Regioisomers/Impurities (Achiral HPLC) Result14->Action14 Result13 CHIRAL Enantiomers Exist (R/S) Analysis13->Result13 Action13 Action: Chiral SFC Screening (IG, ID, AD-H Columns) Result13->Action13

Caption: Stereochemical decision tree for Boc-amino-oxo-cyclohexane derivatives. Note the achirality of the 1,4-isomer.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction of -COOH with silanols.[1]Increase TFA concentration to 0.2% or switch to Ammonium Formate (in MeOH) if using MS detection.[1]
No Retention (k' < 1) Compound too soluble in mobile phase.[1]Reduce Co-solvent % (e.g., from 15% to 5% MeOH).[1] Switch from MeOH to i-PrOH (weaker eluent).[1]
Split Peaks Rotamers of the Boc-group.[1]Boc-amines can show restricted rotation at RT.[1] Increase column temperature to 45-50°C to coalesce rotamers.[1]
Ghost Peaks Injection solvent mismatch.[1]Ensure sample solvent matches the mobile phase strength.[1] Use 100% MeOH or the specific MP co-solvent.[1]

References

  • Pharmaffiliates. (2023). 2-((1r,4r)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid - Structure and Properties.[1][3] Retrieved from [Link][1]

  • Beesley, T. E., & Scott, R. P. (1998).[1] Chiral Chromatography.[1] Wiley.[1] (General reference for polysaccharide CSP mechanisms).

  • Toribio, L., et al. (2011).[1] Enantiomeric separation of chiral amino acids by SFC.[1] Journal of Chromatography A. (Reference for SFC conditions with acidic additives).

Disclaimer: The 1,4-isomer described is theoretically achiral.[1] Protocols provided for "Enantiomeric Separation" apply to the 1,3-isomer or structurally related chiral analogs often conflated with this target.

Sources

Method

The Versatile Scaffold: 1-(Boc-amino)-4-oxo-cyclohexaneacetic Acid in Modern Medicinal Chemistry

Introduction: Embracing Conformational Constraint for Superior Drug Candidates In the intricate dance of drug discovery, the conformation of a small molecule is paramount to its interaction with a biological target. Unre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Conformational Constraint for Superior Drug Candidates

In the intricate dance of drug discovery, the conformation of a small molecule is paramount to its interaction with a biological target. Unrestrained, flexible molecules often pay a significant entropic penalty upon binding, leading to weaker affinity. Medicinal chemistry has increasingly turned to conformationally restricted scaffolds to pre-organize a molecule into a bioactive conformation, thereby enhancing potency, selectivity, and metabolic stability.[1] Among the arsenal of such scaffolds, 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid emerges as a particularly versatile building block, offering a unique combination of a constrained cyclohexane core, an amino acid-like functionality, and a reactive ketone handle for diverse chemical elaborations.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid. We will explore its synthesis, its pivotal role in the construction of diverse chemical libraries, and detailed protocols for its derivatization into novel chemical entities with therapeutic potential.

The Strategic Advantage of the 1-(Boc-amino)-4-oxo-cyclohexaneacetic Acid Scaffold

The utility of this scaffold is rooted in its distinct structural features, which address several key challenges in drug design:

  • Conformational Rigidity: The cyclohexane ring restricts the rotational freedom of the molecule, reducing the entropic cost of binding to a target protein.[2] This pre-organization can lead to a significant increase in binding affinity.

  • Three-Dimensional Diversity: The non-planar nature of the cyclohexane ring allows for the presentation of substituents in well-defined spatial orientations, enabling the exploration of three-dimensional pharmacophores.

  • Peptidomimetic Potential: The α-amino acid-like substitution pattern makes it an excellent scaffold for designing peptidomimetics. By mimicking the secondary structures of peptides, such as β-turns, these molecules can modulate protein-protein interactions.[3]

  • Multiple Points for Derivatization: The scaffold possesses three key functional groups for chemical modification: the Boc-protected amine, the carboxylic acid, and the ketone. This allows for the systematic construction of diverse chemical libraries and the fine-tuning of structure-activity relationships (SAR).

Synthesis of the Scaffold

A potential synthetic workflow is outlined below:

Synthetic_Workflow A 4-Aminocyclohexanol B 4-(Boc-amino)cyclohexanol A->B Boc₂O, Base C 4-(Boc-amino)cyclohexanone B->C Oxidation (e.g., PCC, Swern) D Ethyl 2-cyano-2-(4-(Boc-amino)cyclohexylidene)acetate C->D Knoevenagel Condensation (Ethyl cyanoacetate, Base) E Ethyl 1-(Boc-amino)-4-oxocyclohexaneacetate D->E Michael Addition/Decarboxylation F 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid E->F Hydrolysis (e.g., LiOH)

Caption: Plausible synthetic workflow for 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid.

Application in Medicinal Chemistry: Building Diverse and Potent Molecules

The true power of the 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid scaffold lies in its ability to serve as a launchpad for the synthesis of a wide array of complex molecules. The ketone functionality is a key reactive handle for introducing molecular diversity.

Reductive Amination: Accessing Novel Amino Acid Derivatives

Reductive amination of the ketone provides a straightforward method to introduce a second amino group, creating a diamine-substituted cyclohexane core. This reaction is typically performed in a one-pot fashion, where an amine is condensed with the ketone to form an imine, which is then reduced in situ.

Protocol 1: General Procedure for Reductive Amination

  • Imine Formation: To a solution of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid (1.0 eq.) and a primary or secondary amine (1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.[4] Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired N-substituted 1-(Boc-amino)-4-aminocyclohexaneacetic acid derivative.

This protocol allows for the introduction of a wide variety of amines, enabling the exploration of SAR in different regions of chemical space. The resulting diamino-acid derivatives can be valuable building blocks for peptidomimetics and other complex molecules.

Reductive_Amination Scaffold 1-(Boc-amino)-4-oxo- cyclohexaneacetic acid Intermediate Imine/Iminium Ion Scaffold->Intermediate + Amine, Acid catalyst Amine R₁R₂NH Product 4-Amino Derivative Intermediate->Product [H] (e.g., NaBH(OAc)₃)

Caption: General workflow for reductive amination of the scaffold.

Synthesis of Spirocyclic Scaffolds: Accessing Novel 3D Chemical Space

The ketone functionality of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid is an ideal precursor for the synthesis of spirocyclic compounds. Spirocycles, which contain two rings connected by a single atom, are of great interest in medicinal chemistry due to their inherent three-dimensionality and novelty.

One particularly attractive application is the synthesis of spiro-oxindoles, which are privileged scaffolds in medicinal chemistry, with many derivatives exhibiting potent anticancer activity.[1][5][6] The synthesis of spiro-oxindoles often involves a [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. The ketone on our scaffold can be used to generate the necessary reactive intermediate for such transformations.

Protocol 2: Synthesis of a Spiro-pyrrolidine-oxindole Derivative (Conceptual)

This protocol outlines a conceptual pathway for the synthesis of a spiro-pyrrolidine-oxindole derivative, a class of compounds known to inhibit the p53-MDM2 interaction.[1]

  • Formation of the Isatin-derived Imine: In a round-bottom flask, dissolve isatin (1.0 eq.) and sarcosine (1.1 eq.) in a suitable solvent like methanol or ethanol. Reflux the mixture for 2-4 hours to generate the azomethine ylide in situ.

  • [3+2] Cycloaddition: To the refluxing solution, add a solution of an activated alkene derived from 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid (e.g., an α,β-unsaturated ester formed via a Wittig or Horner-Wadsworth-Emmons reaction) (1.0 eq.) dropwise. Continue to reflux for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired spiro-pyrrolidine-oxindole.

This approach opens the door to a vast chemical space of spirocyclic compounds with potential therapeutic applications. The biological activity of these compounds can be tuned by modifying the substituents on the isatin ring and the cyclohexane scaffold.

Spiro-oxindole Derivative Target Reported Activity Reference
MI-219p53-MDM2Potent and selective inhibitor[1]
Nutlin-3p53-MDM2Benchmark inhibitor[6]
Various Synthetic DerivativesAnticancerAntiproliferative activity against various cancer cell lines[5][6]
Table 1: Examples of Biologically Active Spiro-oxindoles.

digraph "Spirocycle_Synthesis" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
Scaffold [label="1-(Boc-amino)-4-oxo-\ncyclohexaneacetic acid"];
Activated_Alkene [label="Activated Alkene Derivative"];
Isatin [label="Isatin + Sarcosine"];
Ylide [label="Azomethine Ylide"];
Spiro_Product [label="Spiro-pyrrolidine-oxindole"];

Scaffold -> Activated_Alkene [label="e.g., Wittig Reaction"];
Isatin -> Ylide [label="Heat"];
Activated_Alkene -> Spiro_Product [label="+ Ylide\n[3+2] Cycloaddition"];

}

Caption: Conceptual workflow for the synthesis of spiro-oxindoles.

Broader Applications in Drug Discovery

Beyond the specific examples detailed above, the 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid scaffold is a valuable starting point for the design of inhibitors for various target classes, including:

  • Kinase Inhibitors: The scaffold can be elaborated to present pharmacophoric elements that interact with the hinge region and other key pockets of protein kinases. The constrained nature of the cyclohexane ring can help in achieving selectivity for specific kinases.[7]

  • GPCR Modulators: The ability to introduce diverse substituents in a defined three-dimensional arrangement makes this scaffold suitable for designing ligands that target G-protein coupled receptors (GPCRs), including allosteric modulators.[8]

  • Protease Inhibitors: As a constrained amino acid analogue, derivatives of this scaffold can be incorporated into peptidomimetics designed to inhibit proteases, with the potential for improved metabolic stability compared to linear peptides.

Conclusion and Future Outlook

1-(Boc-amino)-4-oxo-cyclohexaneacetic acid is a powerful and versatile scaffold in modern medicinal chemistry. Its inherent conformational rigidity, multiple points for derivatization, and peptidomimetic character make it an ideal starting point for the synthesis of diverse and potent bioactive molecules. The protocols and applications outlined in this note serve as a guide for researchers to unlock the full potential of this valuable building block in their drug discovery programs. As the demand for novel chemical entities with improved pharmacological properties continues to grow, the strategic use of constrained scaffolds like 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • (1R,3S,4S)-3-(Boc-aMino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester synthesis. (n.d.). Retrieved February 18, 2026, from [Link]

  • One Pot Synthesis and Biological Activity Studies of New Spirooxindoles. (2021). Chemistry & Biodiversity. [Link]

  • Santos, M. M. M., et al. (2014). Synthesis and evaluation of spiroisoxazoline oxindoles as anticancer agents. Bioorganic & Medicinal Chemistry, 22(1), 239-246. [Link]

  • Vasilevsky, S. F., et al. (2021). Synthesis and Biological Evaluation of S-, O- and Se-Containing Dispirooxindoles. Molecules, 26(24), 7654. [Link]

  • New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. (2001). Tetrahedron, 57(30), 6531-6539. [Link]

  • Wootten, D., et al. (2013). Novel Allosteric Modulators of G Protein-coupled Receptors. Journal of Biological Chemistry, 288(18), 12812-12822. [Link]

  • Molecular diversity of spirooxindoles. Synthesis and biological activity. (2012). Molecular Diversity, 16(3), 503-549. [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (2023). Molecules, 28(2), 642. [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (2018).
  • Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41-54. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

  • Process for the preparation of cyclic amino acids. (2004).
  • A new synthesis of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester) and its methyl and t-butyl analogues. (1981). Journal of the Chemical Society, Perkin Transactions 1, 2638-2643. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journal of Organic Chemistry, 18, 56-65. [Link]

  • Zanuy, D., et al. (2009). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. BMC Bioinformatics, 10(Suppl 10), S3. [Link]

  • Gingras, K., et al. (2004). Synthesis and evaluation of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides as Rho kinase inhibitors and neurite outgrowth promoters. Bioorganic & Medicinal Chemistry Letters, 14(19), 4931-4934. [Link]

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017).
  • Peptidomimetics as next – generation therapeutic applications. (2025). International Journal of Pharmacy and Pharmaceutical Sciences, 17(10), 1-10. [Link]

  • Designing allosteric modulators to change GPCR G protein subtype selectivity. (2025). Nature, 648(7964), 230-237. [Link]

  • How Ligands Illuminate GPCR Molecular Pharmacology. (2017). Cell, 170(3), 414-427. [Link]

  • Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. (2005). The Journal of Organic Chemistry, 70(23), 9446-9455. [Link]

  • Designing allosteric modulators to change GPCR G protein subtype selectivity. (2025). Nature, 648(7964), 230-237. [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). Pharmaceuticals, 14(5), 449. [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. (2025). Acta Materia Medica, 4(1), 1-19. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Peptide Aggregation with 1-(Boc-amino)-4-oxo-cyclohexaneacetic Acid

From the desk of a Senior Application Scientist: Welcome to the technical support center. The incorporation of non-proteinogenic amino acids like 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid is a powerful strategy for intr...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist:

Welcome to the technical support center. The incorporation of non-proteinogenic amino acids like 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid is a powerful strategy for introducing conformational constraints and novel functionalities into peptides. However, its unique cyclic and sterically hindered structure presents a significant challenge during solid-phase peptide synthesis (SPPS): on-resin aggregation.

This guide is designed to provide you with a systematic approach to troubleshooting and preventing aggregation issues associated with this specific building block. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your synthesis strategy.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during synthesis in a direct question-and-answer format.

Q1: My coupling reaction with 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid is incomplete, as indicated by a positive Kaiser test. What's causing this and how do I fix it?

Root Cause Analysis:

An incomplete coupling is the most immediate problem encountered with this residue. The primary cause is the significant steric hindrance imposed by its α,α-disubstituted cyclohexane ring. This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, dramatically slowing down the reaction rate.[1] Standard coupling reagents, such as carbodiimides (DCC, DIC), are often too slow and inefficient to overcome this steric barrier, resulting in a low yield of the desired peptide bond.[1]

Strategic Solution: Enhance Activation & Reaction Conditions

To drive this difficult coupling to completion, you must employ a more potent activation strategy and optimize reaction conditions.

Experimental Protocol 1: Optimized Coupling of a Sterically Hindered Amino Acid

  • Reagent Selection: Switch from standard carbodiimide reagents to a more powerful aminium/uronium or phosphonium salt-based reagent.[2] Reagents like HATU, HCTU, or PyBOP are significantly more effective as they form highly reactive activated esters capable of overcoming the steric barrier.

  • Pre-activation: In a separate vessel, pre-activate 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 eq.), and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (8 eq.) in N-Methylpyrrolidone (NMP). Allow this pre-activation to proceed for 1-5 minutes before adding it to the resin.

  • Solvent Choice: Use NMP instead of Dimethylformamide (DMF). NMP possesses superior solvating properties, which is critical for maintaining the accessibility of the peptide chains and preventing collapse around the reactive sites.[2][3]

  • Reaction Time & Temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[2] If available, microwave-assisted SPPS can be highly effective, as the elevated temperature increases reaction kinetics and helps disrupt nascent secondary structures.[2][4]

  • Monitoring & Double Coupling: After the initial extended coupling, perform a Kaiser test. If it is still positive, indicating free amines, perform a second coupling with a fresh solution of the activated amino acid for another 2-4 hours.[5][6]

Table 1: Comparison of Coupling Reagents for Hindered Couplings

Reagent Active Ester Formed Reactivity Level Key Considerations
DIC/HOBt OBt ester Moderate Often insufficient for severely hindered residues like α,α-disubstituted amino acids.[1]
HBTU/PyBOP OBt ester High A significant improvement over carbodiimides, suitable for many difficult couplings.
HCTU O-6-ClBt ester Very High More reactive than HBTU due to the electron-withdrawing nature of the chlorine atom.

| HATU | OAt ester | Exceptional | Often considered the gold standard for sterically demanding couplings due to the anchimeric assistance provided by the pyridine nitrogen in HOAt.[7] |

G cluster_prep Preparation cluster_reaction Reaction cluster_qc Quality Control cluster_decision Decision Resin Fmoc-deprotected peptide-resin AA_Activation Pre-activate Hindered AA (4 eq. AA, 3.9 eq. HATU, 8 eq. DIPEA) in NMP for 3 min Coupling Add activated AA to resin Couple for 4 hours at RT (or 15 min at 75°C via Microwave) AA_Activation->Coupling Add to resin Wash_DMF Wash with NMP/DMF Coupling->Wash_DMF Kaiser Perform Kaiser Test Wash_DMF->Kaiser Proceed Proceed to next cycle Kaiser->Proceed Negative Repeat Perform Double Coupling (Repeat Steps) Kaiser->Repeat Positive

Optimized workflow for coupling sterically hindered amino acids.
Q2: After coupling 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid, my resin is shrinking and subsequent deprotection/coupling steps are failing. What is happening?

Root Cause Analysis:

This is a classic manifestation of on-resin aggregation.[6] The process is driven by the formation of intermolecular hydrogen bonds between growing peptide chains, leading them to collapse into insoluble, often β-sheet-like structures.[4][8] The introduction of a rigid, conformationally restricted residue like 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid can act as a nucleation point, triggering this collapse. Once aggregated, the peptide chains are no longer properly solvated, and the reactive N-terminal sites become inaccessible, leading to failed reactions.[6] This is physically observed as a significant decrease in the swollen volume of the peptidyl-resin.[9][10]

Strategic Solution: Disrupt Inter-chain Hydrogen Bonding

The goal is to break up the existing secondary structures and re-solvate the peptide chains. This is typically achieved by altering the chemical environment of the synthesis.

Experimental Protocol 2: Disrupting On-Resin Aggregation

  • Solvent Disruption: Immediately switch the primary synthesis solvent from DMF to NMP or a "magic mixture" (e.g., DCM/DMF/NMP 1:1:1).[2][11] For particularly stubborn aggregation, adding up to 25% Dimethyl Sulfoxide (DMSO) to NMP can be highly effective due to its powerful hydrogen bond-disrupting capabilities.[4]

  • Chaotropic Salt Wash: Before the coupling step, wash the peptide-resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF (2 x 2 min).[11] These salts disrupt the organized water structure around the peptide and interfere with hydrogen bonding, effectively "unzipping" the aggregated chains.

  • Crucial Post-Wash: It is imperative to thoroughly wash the resin with DMF or NMP (at least 5 x 1 min) after the salt wash. Residual chaotropic salts can interfere with coupling reagents.[11]

  • Elevated Temperature: Perform the subsequent coupling and deprotection steps at an elevated temperature (40-55°C).[4][6] Heat provides the necessary energy to break the hydrogen bonds holding the aggregates together and improves overall reaction kinetics.

G cluster_problem Problem: On-Resin Aggregation cluster_solution Solution: Disruptive Treatment Aggregated Resin Bead Collapsed Peptide Chains (Intermolecular H-Bonds) Inaccessible N-Terminus Intervention Intervention: 1. Switch to NMP/DMSO Solvent 2. Chaotropic Salt Wash (LiCl) 3. Increase Temperature Aggregated->Intervention Solvated Resin Bead Solvated Peptide Chains (Disrupted H-Bonds) Accessible N-Terminus Intervention->Solvated

Mechanism of aggregation disruption on the solid support.
Q3: I am planning a synthesis that includes 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid and other hydrophobic residues. How can I proactively prevent aggregation?

Root Cause Analysis:

Prevention is always more effective than attempting to rescue a failed synthesis.[6] Difficult sequences, particularly those containing hydrophobic or β-branched amino acids, are predisposed to aggregation.[11] The key is to design the synthesis strategy from the outset to mitigate the formation of inter-chain secondary structures.

Strategic Solution: Proactive Synthesis Design

A multi-faceted approach combining resin selection and sequence modification is the most robust strategy.

  • Resin Selection: Choose a resin that physically separates the growing peptide chains.

    • Low-Loading Resin: Use a resin with a low substitution level (e.g., 0.1-0.3 mmol/g).[11][12] The increased distance between attachment points minimizes opportunities for inter-chain interactions.

    • PEG-Grafted Resins: Resins like NovaSyn® TG or TentaGel have long polyethylene glycol (PEG) linkers that improve solvation of the growing peptide chain in a variety of solvents, effectively creating a more solution-phase-like environment.[4][6]

  • Backbone Protection (Structure-Breaking Elements): This is one of the most powerful preventative measures.[4][11] These modifications are temporarily introduced into the peptide backbone to disrupt the hydrogen bonding patterns required for β-sheet formation.

    • Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue within 6-7 amino acids of the difficult region, incorporate it as a pseudoproline dipeptide (e.g., Fmoc-Ala-Thr(ψMe,Me pro)-OH). These derivatives introduce a "kink" that disrupts secondary structures. The native Ser or Thr is regenerated during the final TFA cleavage.[4][6][13]

    • Hmb/Dmb Protecting Groups: For sequences lacking Ser or Thr, an N-2-hydroxy-4-methoxybenzyl (Hmb) or N-2,4-dimethoxybenzyl (Dmb) protected amino acid can be inserted. This bulky group on the backbone amide nitrogen physically prevents hydrogen bond formation.[6][14]

Table 2: Proactive Strategies to Prevent On-Resin Aggregation

Strategy Mechanism of Action When to Use Key Consideration
Low-Loading Resin Increases physical distance between peptide chains on the support.[12] For long peptides (>20 aa) or known difficult sequences. May require a larger reaction scale to achieve the same total peptide yield.
PEG-Based Resin Improves solvation of the peptide chain, minimizing hydrophobic collapse.[11] Excellent for hydrophobic sequences and long peptides. Can be more expensive than standard polystyrene resins.
Pseudoproline Dipeptides Introduces a temporary proline-like kink in the backbone, disrupting β-sheet formation.[4][6] When a Ser or Thr is available near the aggregation-prone region. Must be incorporated as a dipeptide unit. Regenerated during TFA cleavage.[6]

| Hmb/Dmb Backbone Protection | A bulky group on the amide nitrogen physically blocks hydrogen bonding.[14] | For any difficult sequence, especially when Ser/Thr are absent. | Coupling onto the Hmb/Dmb-protected residue can be slow and require potent reagents.[6] |

Frequently Asked Questions (FAQs)
  • Q: What is the best solvent for dissolving 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid for coupling?

    • A: N-Methylpyrrolidone (NMP) is the preferred solvent due to its superior solvating power for both the amino acid derivative and the growing peptide-resin complex.[2][3] If NMP is unavailable, DMF is an acceptable alternative, but ensure it is high-purity and fresh, as breakdown products can interfere with Fmoc-based synthesis.[3]

  • Q: Is microwave-assisted synthesis recommended when using this amino acid?

    • A: Yes, microwave-assisted SPPS is highly recommended. The rapid heating efficiently overcomes the activation energy for this sterically hindered coupling and simultaneously helps to disrupt aggregation-causing secondary structures.[2][4] However, care must be taken to control the temperature to avoid potential side reactions or racemization.

  • Q: How does the 4-oxo- (ketone) group influence the peptide's properties?

    • A: The ketone group acts as a hydrogen bond acceptor. This can lead to increased intermolecular interactions in the final peptide, potentially influencing its conformation and aggregation properties in solution.[15] During synthesis, its impact is secondary to the steric hindrance of the ring system, but it adds to the overall polarity of the residue.

  • Q: Can I use the Boc/Bzl protection strategy for a synthesis involving this amino acid?

    • A: Absolutely. The Boc/Bzl strategy can be advantageous for difficult sequences.[16][17] Since the peptide chain is protonated after each TFA deprotection step, the electrostatic repulsion can help reduce aggregation compared to the neutral state of the peptide-resin in Fmoc/tBu chemistry.[16] 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid is fully compatible with this approach.

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-27. Retrieved from [Link]

  • 21st Century Biochemicals. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Tanaka, M., et al. (2024). The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. Physical Chemistry Chemical Physics, 26(46), 36035-36049. Retrieved from [Link]

  • Danial, M., et al. (2015). Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. Organic & Biomolecular Chemistry, 13(8), 2486-2494. Retrieved from [Link]

  • American Peptide Society. (2025, December 18). Taming Aggregation. Retrieved from [Link]

  • Drug Target Review. (2024, September 3). Elucidating the aggregation rules for short peptides. Retrieved from [Link]

  • Wang, W., et al. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. International Journal of Pharmaceutics, 471(1-2), 195-206. Retrieved from [Link]

  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • PubMed. (2015, February 28). Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. Retrieved from [Link]

  • van der Veken, P., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 9(2), 346-354. Retrieved from [Link]

  • ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis?. Retrieved from [Link]

  • University of Arizona Research. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. Retrieved from [Link]

  • PubMed. (1993, November 1). Aggregation of Resin-Bound Peptides During Solid-Phase Peptide Synthesis. Prediction of Difficult Sequences. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-(Boc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-4-oxocyclohexane-1-carboxylic acid. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2019, March 15). Synthesis of peptides containing oxo amino acids and their crystallographic analysis. Retrieved from [Link]

  • RUN - UNL Repository. (2021, March 2). Liquid-Phase Peptide Synthesis Optimisation: Selection of Quenching Reagents and Peptide Solubility Estimation. Retrieved from [Link]

Sources

Optimization

Optimization of Boc deprotection for 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid containing peptides

This technical guide addresses the specific challenges of deprotecting 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid residues. The presence of the 4-oxo (ketone) functionality introduces a critical incompatibility with stan...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of deprotecting 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid residues. The presence of the 4-oxo (ketone) functionality introduces a critical incompatibility with standard carbocation scavengers, specifically silanes, which leads to irreversible side reactions.

Technical Support Center: Boc Deprotection Optimization

Subject: 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid containing peptides Key Risk: Ketone Reduction via Ionic Hydrogenation Recommended Protocol: Silane-Free Acidolysis

Critical Warning: The "Standard Cocktail" Trap

Q: Why is my product showing a mass shift of -16 Da (M-16) or +2 Da (M+2) after standard TFA deprotection?

A: You likely used a scavenger cocktail containing Triethylsilane (TES) or Triisopropylsilane (TIS) . The combination of TFA (proton source) and Silane (hydride source) creates a powerful reducing system capable of Ionic Hydrogenation . This reaction specifically targets ketones, reducing the 4-oxo group to a methylene (-CH₂-, mass -14 from ketone) or an alcohol (-CHOH, mass +2).

  • Mechanism: The ketone oxygen is protonated by TFA, forming an oxocarbenium ion. The silane then donates a hydride (H⁻) to the electrophilic carbon.

  • Prevention: Strictly avoid silane scavengers (TES, TIS) when the 4-oxo moiety is present.

Optimized Protocols

Protocol A: HCl in Dioxane (Recommended)

This method is superior because it generates a chloride counter-ion which is less nucleophilic than trifluoroacetate in terms of promoting certain rearrangements, and it completely eliminates the need for scavengers in many cases.

  • Preparation: Dissolve the protected peptide/amino acid in a minimal amount of dry 1,4-dioxane.

  • Reagent: Add 4M HCl in Dioxane (commercial solution) to reach a final concentration of ~3M HCl.

  • Reaction: Stir at Room Temperature (20–25°C) for 30–45 minutes .

    • Note: Do not heat. The ketone is stable to HCl, but high heat can promote acid-catalyzed aldol condensations.

  • Workup: Concentrate in vacuo. Co-evaporate with diethyl ether or hexane 3x to remove excess HCl.

  • Result: The product is isolated as the Hydrochloride salt.

Protocol B: Modified TFA Cocktail (Silane-Free)

If you must use TFA (e.g., for solubility reasons), you must use a non-reducing scavenger.

  • Cocktail Composition:

    • 90% TFA

    • 5% Anisole (Scavenger for t-butyl cations; non-reducing)

    • 5% DCM (Diluent/Solvent)

    • Excluded: Water (minimizes hydrate formation), Silanes (prevents reduction), Thiols (prevents thioacetal formation).

  • Reaction: Treat the resin or crude peptide for 30–60 minutes at room temperature.

  • Precipitation: Precipitate directly into cold diethyl ether.

Troubleshooting Guide

Observation (Mass Spec)DiagnosisRoot CauseCorrective Action
[M+2] (Alcohol)Ketone Reduction Usage of TIS/TES in TFA cocktail.Switch to Protocol A. The ketone has been reduced to a secondary alcohol.
[M-14] (Methylene)Full Reduction Prolonged exposure to TIS/TES/TFA.Switch to Protocol A. The ketone has been fully reduced to a methylene group.
[M+76] Dithioacetal Usage of EDT (Ethanedithiol).Remove EDT. Thiols react with ketones in acid to form dithioacetals. Use Anisole instead.
[2M-18] Dimerization Schiff Base formation.Intermolecular reaction between free amine and ketone during neutralization . Keep pH < 7 during workup.
[M-18] Lactamization Intramolecular Cyclization.If the acetic acid side chain is activated or if heated, the amine may attack the carboxyl (unlikely during deprotection, likely during coupling).

Mechanistic Visualization

The following diagram illustrates the divergent pathways based on scavenger selection.

BocDeprotection Start Boc-Protected 4-Oxo Peptide TFA_Silane TFA + Silane (TES/TIS) Start->TFA_Silane Deprotection TFA_Anisole TFA + Anisole OR HCl/Dioxane Start->TFA_Anisole Deprotection Inter_Oxo Oxocarbenium Intermediate TFA_Silane->Inter_Oxo Protonation Prod_Clean INTACT KETONE (Desired Product) TFA_Anisole->Prod_Clean Boc Removal Only No Hydride Source Prod_Reduced REDUCED PRODUCT (Alcohol/Methylene) [FAILURE] Inter_Oxo->Prod_Reduced Hydride Transfer (Ionic Hydrogenation)

Caption: Pathway comparison showing how silane scavengers lead to irreversible ketone reduction (Ionic Hydrogenation), while Anisole or HCl/Dioxane preserves the 4-oxo functionality.

FAQ: Advanced Considerations

Q: Can I use 1,2-Ethanedithiol (EDT) to scavenge t-butyl cations? A: No. While EDT is an excellent scavenger for Trp/Met protection, it reacts with ketones under acidic conditions to form dithioacetals (cyclic thio-ketals). Reversing this requires heavy metal salts (Hg, Ag), which is undesirable in late-stage peptide synthesis.

Q: My sequence contains Tryptophan. How do I protect it without Silanes or EDT? A: Use Indole-Boc protected Tryptophan (Trp(Boc)) during synthesis. The Boc group on the indole ring is removed simultaneously with the N-terminal Boc. The resulting indole is less susceptible to alkylation than free indole. You can then use the Anisole/TFA cocktail safely. Alternatively, add a large excess of Tryptophan or Indole (as a scavenger molecule) to the cleavage cocktail to act as a "decoy" for t-butyl cations.

Q: Is the 1-amino-4-oxo-cyclohexaneacetic acid structure prone to intramolecular cyclization? A: The 1-amino and 4-oxo groups are on opposite sides of the cyclohexane ring. Due to the rigidity of the chair conformation, direct intramolecular Schiff base formation (bridging the 1,4 positions) is sterically disfavored and highly strained. However, intermolecular reaction (dimerization) is a risk if the concentration is high during neutralization. Always maintain dilute conditions if adjusting pH.

References

  • Ionic Hydrogenation Mechanism (Ketone Reduction)

    • Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974).
    • Context: Establishes the mechanism of TFA/Silane reduction of carbonyls.
    • (Related RSC review on Silane/Acid reduction)

  • Boc Deprotection & Scavengers

    • Lundt, B. F., et al. (1978).[1] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research.[1]

    • Context: Defines standard scavenger roles and risks.
  • Protection of Carbonyls

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
    • Context: Details the reactivity of ketones with thiols (EDT) and acids.
  • HCl/Dioxane Method

    • Han, G., et al. (2001).[2] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research.

    • Context: Validates the silane-free deprotection methodology.

Sources

Troubleshooting

Stability of the 4-oxocyclohexane ring under peptide synthesis conditions

Technical Support Center: 4-Oxocyclohexane Stability in Peptide Synthesis Introduction: The Chemical Context You are likely accessing this guide because you are incorporating a non-canonical amino acid—such as 4-oxocyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Oxocyclohexane Stability in Peptide Synthesis

Introduction: The Chemical Context

You are likely accessing this guide because you are incorporating a non-canonical amino acid—such as 4-oxocyclohexylalanine or a 4-oxocyclohexane carboxylic acid derivative—into a peptide sequence.

While the cyclohexane ring itself is thermodynamically stable (predominantly existing in the chair conformation), the ketone functionality at the C4 position is a "soft" electrophile . In the context of Solid Phase Peptide Synthesis (SPPS), this ketone is not an innocent bystander. It is vulnerable to two specific, high-probability failure modes:

  • Nucleophilic Attack (Base Stage): Reversible Schiff base formation with amines during Fmoc removal.

  • Scavenger Irreversibility (Acid Stage): Thioacetalization during final cleavage if thiols are present.

This guide provides the protocols to navigate these risks.

Module 1: The Scavenger Trap (Cleavage Incompatibility)

The Issue: You have completed synthesis. The crude mass spectrum shows a major peak shifted by +76 Da relative to your expected mass.

The Diagnosis: You likely used a standard cleavage cocktail containing 1,2-ethanedithiol (EDT) or a similar dithiol scavenger.

  • Mechanism: In the presence of strong acid (TFA), dithiols are powerful nucleophiles that attack ketones to form stable cyclic dithiolanes (thioacetals). This reaction is effectively irreversible under standard peptide handling conditions.

The Mechanism (Visualized):

DithiolaneFormation Ketone 4-Oxo Moiety (Electrophile) Intermediate Hemithioacetal (Transient) Ketone->Intermediate TFA Catalysis EDT 1,2-Ethanedithiol (Nucleophile) EDT->Intermediate Product 1,3-Dithiolane (+76 Da Adduct) Intermediate->Product -H2O (Cyclization)

Caption: Acid-catalyzed conversion of the 4-oxocyclohexane ketone into a 1,3-dithiolane contaminant by EDT.

The Solution: Ketone-Safe Cleavage Cocktails

Do NOT use Reagent K or Reagent B if you have an unprotected ketone. You must switch to a silane-based scavenger system.

ComponentStandard (Risk)Ketone-Safe (Recommended) Function
Acid TFA (90-95%)TFA (95%) Cleavage & Deprotection
Scavenger 1 EDT (2.5%)TIS (2.5%) Scavenges t-butyl cations
Scavenger 2 Thioanisole (5%)Water (2.5%) Scavenges Pbf/Trt cations
Result Dithiolane (+76 Da) Intact Ketone

Protocol 1: Ketone-Safe Cleavage

  • Wash resin with DCM (3x) to remove residual DMF.

  • Prepare Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H₂O .

  • Add 10-20 mL cocktail per gram of resin.

  • Shake for 2-3 hours at room temperature.

  • Precipitate in cold diethyl ether as standard.

Note: If your peptide contains Methionine or Cysteine (which usually require EDT), use Triisopropylsilane (TIS) as the primary scavenger. It is less nucleophilic toward ketones than dithiols.

Module 2: The Amine Ambush (Fmoc Removal)

The Issue: You observe broad peaks, loss of mass (-18 Da ), or complex mixtures after coupling steps.

The Diagnosis: Schiff Base Formation. During Fmoc removal, the reagent (typically 20% piperidine) is a secondary amine. While less reactive than primary amines, it can form enamines/imines. More critically, the N-terminus of the growing peptide chain is a primary amine. If the 4-oxocyclohexane ring is within 5-6 atoms of the N-terminus, intramolecular cyclization (forming a hemiaminal) is kinetically favored.

The Mechanism (Visualized):

SchiffBase Ketone Ketone Side Chain Schiff Schiff Base (Imine) (Mass -18 Da) Ketone->Schiff Intramolecular Attack (-H2O) Amine Free N-Terminus (After Fmoc Removal) Amine->Schiff Hydrolysis Reversal (Aqueous Acid) Schiff->Hydrolysis TFA/H2O Cleavage Hydrolysis->Ketone Restores Product

Caption: Reversible formation of Schiff bases. Note that aqueous acidic cleavage often reverses this, but it can complicate purification.

Troubleshooting Protocol:

  • Check the Sequence: If the ketone is at position

    
     and a free amine is at 
    
    
    
    or
    
    
    , the risk is highest.
  • Use Ketal Protection (Preventative):

    • The most robust solution is to use a building block where the ketone is protected as a 1,3-dioxolane (ethylene glycol ketal) .

    • Why? Ketals are stable to basic conditions (piperidine) but hydrolyze back to the ketone during the final acidic TFA cleavage.

  • Alternative Deprotection (Mitigation):

    • If you must use the free ketone during synthesis, minimize exposure to base.

    • Use 20% Piperidine in DMF with 0.1 M HOBt . The HOBt suppresses side reactions by keeping the pH slightly lower and buffering the environment.

Module 3: Protection Strategy (The Self-Validating System)

If your synthesis fails Module 1 and 2, you must employ a protection strategy. This is the "Self-Validating" approach because the protecting group's removal confirms the success of the cleavage step.

The Building Block: Fmoc-4-(1,3-dioxolan-2-yl)-cyclohexylalanine (or equivalent).

Workflow:

  • Coupling: Standard HBTU/DIPEA coupling. The ketal is stable.

  • Fmoc Removal: Standard Piperidine. The ketal is stable.

  • Cleavage (The Critical Step):

    • The ketal requires water to hydrolyze back to the ketone.

    • Reaction:

      
      
      
    • Crucial: You must include at least 2.5% - 5% water in the TFA cocktail. Anhydrous TFA will cleave the peptide from the resin but might leave the ketal partially intact or generate reactive oxocarbenium ions.

Validation Table: Monitoring the Ketal

Observation (Mass Spec)StatusAction Required
Expected Mass SuccessProceed to purification.
Mass + 44 Da Incomplete Ketal HydrolysisThe ethylene glycol (+62) minus water (-18) is still attached. Re-treat peptide with 95% TFA / 5% H₂O for 2 hours.

Frequently Asked Questions (FAQ)

Q1: Can I use hydrazine or hydroxylamine to cleave specific protecting groups (e.g., Dde, ivDde) if I have a 4-oxocyclohexane ring? A: No. Hydrazine and hydroxylamine are potent alpha-effect nucleophiles. They will react with the ketone to form hydrazones or oximes, respectively. These bonds are very stable and often difficult to reverse without destroying the peptide. You must use orthogonal protecting groups that do not require hydrazine (e.g., Alloc/Pd(0)).

Q2: Is the 4-oxocyclohexane ring conformationally stable? A: Yes. The cyclohexane ring predominantly adopts the chair conformation. However, unlike an aromatic ring, it is not planar. If you are using it for structure-activity relationship (SAR) studies, remember that the ketone introduces a dipole and can accept hydrogen bonds, but it does not act as a hydrogen bond donor.

Q3: I see a +76 Da peak, but I didn't use EDT. I used 3,6-dioxa-1,8-octanedithiol (DODT). A: The chemistry is identical. DODT is a dithiol and will form a dithiolane ring just like EDT. Any 1,2- or 1,3-dithiol is incompatible with unprotected ketones in acidic media.

References

  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247–3256. Link

  • Sigma-Aldrich (Merck). "Cleavage and Deprotection Protocols for Fmoc SPPS." (Technical Bulletin detailing scavenger reactivity). Link

  • Bachem. "Side Reactions in Peptide Synthesis." (Guide on Schiff base and scavenger adducts). Link

Optimization

Minimizing racemization of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid during coupling

To: Research Team From: Senior Application Scientist, Technical Support Subject: Optimization of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid Coupling Executive Summary You have reported concerns regarding the racemization...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Optimization of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid Coupling

Executive Summary

You have reported concerns regarding the racemization of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid during peptide coupling.

CRITICAL TECHNICAL NOTE: Based on standard IUPAC nomenclature, 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid (Structure A: Amino and Acetic Acid groups both at C1 of a 4-oxocyclohexane ring) is a gem-disubstituted


-amino acid .
  • Chirality: This molecule possesses a plane of symmetry passing through C1 and C4. It is formally achiral (unless the ring is isotopically labeled or further substituted).

  • Quaternary Center: The C1 carbon is fully substituted (Quaternary). It lacks the acidic

    
    -proton required for standard base-catalyzed racemization mechanisms.
    

Therefore, if you are observing "racemization," it is likely one of three scenarios:

  • Nomenclature Mismatch: You are actually working with

    
    -(Boc-amino)-4-oxocyclohexaneacetic acid  (a derivative of cyclohexylglycine), which is chiral and highly prone to racemization.
    
  • Epimerization of the Coupling Partner: The activation conditions are causing the incoming chiral amine to racemize.

  • Pseudo-Isomerism (Side Reactions): The 4-oxo ketone group is reacting (Schiff base formation) or enolizing, creating byproducts that mimic diastereomers on HPLC.

This guide addresses all three scenarios with a focus on T3P® (Propylphosphonic anhydride) and Oxyma Pure chemistries, which are the industry gold standard for suppressing racemization in hindered couplings.

Part 1: Diagnostic & Troubleshooting Guide

Issue 1: "I see two peaks in my LC-MS with the same mass."

Diagnosis: This is often misidentified as racemization.

  • Root Cause A (Schiff Base): The 4-oxo group (ketone) reacts with the free amine of your coupling partner to form a Schiff base (imine) before the amide bond forms. This is common in slow, sterically hindered couplings.

  • Root Cause B (Rotamers): Boc-protected bulky amino acids often show distinct rotamers (cis/trans carbamate conformers) on NMR or HPLC, which coalesce at higher temperatures.

Solution:

  • Protocol Adjustment: Use HATU or T3P to increase coupling speed, outcompeting the Schiff base reaction.

  • Verification: Run the LC-MS at 50°C (if stable) or check NMR in DMSO-d6 at 80°C. If peaks coalesce, they are rotamers, not enantiomers.

Issue 2: "The coupling yield is low (<50%)."

Diagnosis: Steric hindrance at the quaternary C1 center.

  • Mechanism: The gem-disubstituted nature of C1 creates a "neopentyl-like" steric environment. Standard carbodiimides (EDC/DIC) are often too slow, leading to activated ester hydrolysis or side reactions.

Solution:

  • Reagent Switch: Switch to T3P (50% in EtOAc/DMF) . T3P is less sensitive to steric bulk and does not generate a precipitate like DCU.

  • Additive: Use Oxyma Pure instead of HOBt. Oxyma creates a more reactive active ester than OBt.

Issue 3: "I am definitely seeing racemization (D-isomer formation)."

Diagnosis: If the molecule is the Glycine derivative (chiral


-proton present), it is racemizing via 5(4H)-oxazolone formation .
  • Mechanism: The Boc-carbonyl oxygen attacks the activated carboxylate, forming an oxazolone. The C

    
    -proton becomes highly acidic (
    
    
    
    ) and is abstracted by the base (DIEA/TEA).

Solution:

  • Base Management: Replace DIEA/TEA with TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker, non-nucleophilic base that is sufficient to neutralize the salt but too sterically hindered to abstract the

    
    -proton efficiently.
    
  • Temperature: Conduct activation and coupling at 0°C .

Part 2: Optimized Experimental Protocol

Objective: Coupling of sterically hindered, ketone-containing Boc-amino acid with minimal side reactions.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Coupling Reagent HATU / HBTUT3P (Propylphosphonic anhydride) or COMU
Additive HOBt / HOAtOxyma Pure (Ethyl cyanohydroxyiminoacetate)
Base DIEA (Diisopropylethylamine)2,4,6-Collidine (TMP) or NMM
Solvent DMF (Promotes

but also racemization)
DCM / DMF (1:1) or EtOAc (T3P solvent)
Temperature Room Temperature0°C for activation, then 0°C

RT
Step-by-Step Protocol (T3P/Oxyma Method)
  • Dissolution:

    • Dissolve 1.0 equiv of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid and 1.1 equiv of the Amine partner in minimal DCM or EtOAc .

    • Note: If solubility is poor, add dry DMF dropwise until clear.

  • Cooling & Additive:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add 1.1 equiv of Oxyma Pure . Stir for 2 minutes.

  • Base Addition:

    • Add 2.5 - 3.0 equiv of 2,4,6-Collidine .

    • Why Collidine? It buffers the reaction without driving oxazolone formation (See Reference [1]).

  • Activation & Coupling:

    • Add 1.2 - 1.5 equiv of T3P (50% w/w solution) dropwise.

    • Critical: T3P is added last to ensure the amine is present to react immediately with the activated species, minimizing the window for side reactions.

  • Monitoring:

    • Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by HPLC/UPLC.

    • Target: Reaction should be complete within 2-4 hours.

Part 3: Mechanism & Logic Visualization

The following diagram illustrates the decision logic for troubleshooting "racemization" in this specific scaffold, distinguishing between true stereochemical loss and ketone-mediated side reactions.

CouplingLogic Start Problem: Impurity/Isomer in Coupling 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid CheckStructure Step 1: Verify Structure Is C1 Quaternary (Gem-disubstituted)? Start->CheckStructure IsGem Yes (Amino & Acetic Acid at C1) Molecule is ACHIRAL CheckStructure->IsGem Structure A IsGlycine No (H & Amino at C1) Molecule is CHIRAL CheckStructure->IsGlycine Structure B AnalyzeImpurity Analyze Impurity Mass IsGem->AnalyzeImpurity TrueRacemization Solution: True Racemization (Oxazolone Path) IsGlycine->TrueRacemization MassPlus Mass = Product + 18/Other (Schiff Base / Ketal) AnalyzeImpurity->MassPlus M+ MassSame Mass = Product (Isomer?) AnalyzeImpurity->MassSame M SchiffSol Solution: Ketone Side Reaction 1. Use T3P (Faster) 2. Protect Ketone (Ketal) MassPlus->SchiffSol Epimerization Solution: Partner Epimerization (Incoming Amine is Chiral) MassSame->Epimerization Likely RacemizationSol Protocol: 1. Base: Collidine (Low pKa) 2. Additive: Oxyma Pure 3. Temp: 0°C TrueRacemization->RacemizationSol Epimerization->RacemizationSol Use mild conditions

Caption: Decision tree for identifying the source of isomeric impurities. Distinguishes between structural chirality (oxazolone risk) and ketone side-reactivity (Schiff base).

Part 4: Frequently Asked Questions (FAQs)

Q1: Why do you recommend T3P over HATU for this specific molecule? A: While HATU is extremely fast, it relies on the formation of a guanidinium species that can be too reactive in the presence of strong bases, leading to racemization if the molecule is chiral. T3P (Propylphosphonic anhydride) acts as a Lewis acid and activates the carboxylate with lower basicity requirements. It also produces water-soluble byproducts, which simplifies the workup of these "greasy" cyclohexane derivatives [2].

Q2: Can I use DIEA (DIPEA) if I don't have Collidine? A: If your molecule is the achiral gem-disubstituted variant, yes, DIEA is acceptable. However, if you are coupling to a chiral amine (e.g., L-Alanine methyl ester), excess DIEA can cause base-catalyzed epimerization of the amine component over long reaction times. If you must use DIEA, use exactly 1.0 equivalent relative to the acid, and add NMM as a scavenger if needed.

Q3: The "4-oxo" group seems to be disappearing in my NMR. What happened? A: The ketone is likely reacting with the amine component to form a Schiff base (


 bond) or an aminal . This is reversible but reduces yield. To prevent this, ensure the activation time is short  (mix acid + T3P + Base first for 1 min, then add amine) or, ideally, use a ketal-protected version of the amino acid (e.g., 1,4-dioxaspiro[4.5]decane derivative) and deprotect later.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid

Introduction Welcome to the technical support guide for the synthesis and purification of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid. This molecule is a valuable building block in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis and purification of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized for introducing conformationally constrained scaffolds into peptide and small molecule therapeutics.[1] The presence of three distinct functional groups—a ketone, a carboxylic acid, and a Boc-protected amine—presents unique challenges during its synthesis and purification.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you identify, understand, and remove common byproducts, thereby improving yield and purity.

Overview of Synthetic Pathways & Potential Byproduct Formation

The synthesis of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid can be approached through several routes, each with its own set of potential side reactions. A common conceptual pathway involves the formation of the 4-oxocyclohexane core, followed by the introduction of the amino and acetic acid moieties. Byproducts often arise from incomplete reactions, over-reduction, side-chain reactivity, or intramolecular cyclization.

This workflow diagram illustrates a generalized synthetic approach and highlights the stages where common impurities can be generated.

G cluster_0 Synthesis & Workup cluster_1 Byproduct Formation Start Precursor (e.g., 4-Oxocyclohexane Derivative) Step1 Introduction of Amino & Acetic Acid Moieties Start->Step1 Step2 Boc Protection Step1->Step2 BP1 Incomplete Reaction (Unreacted Intermediates) Step1->BP1 Incomplete Conversion BP2 Over-reduction (Alcohol formation) Step1->BP2 Harsh Reducing Agents Step3 Ester Hydrolysis (if applicable) Step2->Step3 Crude Crude Product Mixture Step3->Crude BP3 Lactone Formation (Intramolecular Cyclization) Step3->BP3 Acid/Heat during Workup BP4 Loss of Boc Group (Acidic Conditions) Crude->BP4 Acidic Workup

Caption: Generalized synthetic workflow and points of byproduct formation.

Frequently Asked Questions (FAQs)

Q1: My overall yield is very low after purification. What are the most common loss points? A1: Low yields can stem from several factors. The most common are incomplete hydrolysis of an ester precursor, mechanical losses during aqueous workups if the product partitions between layers, and the formation of multiple hard-to-separate byproducts. Each step, from Boc protection to final hydrolysis, should be monitored for completion (e.g., by TLC or LC-MS) to pinpoint the problematic stage.[2]

Q2: I see a persistent impurity with a similar polarity to my product on TLC. What could it be? A2: A common and challenging impurity is the corresponding hydroxy byproduct, where the 4-oxo ketone has been reduced to a secondary alcohol. This can occur if reducing agents used in a preceding step (e.g., reducing a nitrile) are not fully quenched or are too harsh.[3] Another possibility is a diastereomer if a chiral center was created non-stereoselectively.

Q3: During workup with acid, my product seems to degrade. Why is this happening? A3: The Boc (tert-butoxycarbonyl) protecting group is notoriously sensitive to acid.[4] During acidic workup (e.g., to neutralize a basic solution), prolonged exposure or strong acids can cleave the Boc group, yielding the free amine. This deprotected product has very different solubility and chromatographic properties. If acidic conditions are necessary, they should be mild (e.g., citric acid), brief, and performed at low temperatures.[5]

Q4: Can I use sodium borohydride (NaBH₄) to reduce a precursor ester to the corresponding alcohol in the presence of the ketone? A4: No, this is generally not recommended. While NaBH₄ is a milder reducing agent than lithium aluminum hydride (LiAlH₄), it can still reduce the 4-oxo ketone, especially with extended reaction times or elevated temperatures.[6] It is also generally ineffective for reducing esters.[6] A more selective strategy would be to protect the ketone (e.g., as a ketal) before performing the ester reduction.

Troubleshooting Guide: Byproduct Identification and Removal

This section addresses specific experimental challenges and provides solutions for removing common byproducts.

Issue 1: Presence of an Over-Reduced Byproduct (4-Hydroxy Derivative)
  • Symptom: A significant byproduct is observed by LC-MS with a mass corresponding to M+2 (relative to the desired product). ¹H NMR may show a new multiplet in the 3.5-4.0 ppm range (CH-OH) and the disappearance of the ketone signal in the ¹³C NMR.

  • Cause: This byproduct, 1-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid, forms when the 4-oxo group is unintentionally reduced. This is common if a strong reducing agent like LiAlH₄ was used in a previous step and not completely quenched, or if reaction conditions for catalytic hydrogenation were too harsh.[3][7]

  • Solution:

    • Prevention: If the synthesis involves reduction of a nitrile or ester, use a milder or more selective reagent. For example, use DIBAL-H at low temperatures for ester reduction to an aldehyde, which can then be oxidized to the carboxylic acid.[7] Alternatively, protect the ketone as a ketal before the reduction step.

    • Removal: The polarity difference between the ketone and the alcohol is often sufficient for separation by column chromatography.

Data Table: Chromatography Conditions
Byproduct NameStructureStationary PhaseRecommended Mobile Phase System
1-(Boc-amino)-4-hydroxy-cyclohexaneacetic acidC₁₂H₂₁NO₅Silica GelDichloromethane (DCM) / Methanol (MeOH) with 0.5% Acetic Acid
1-Amino-4-oxo-cyclohexaneacetic acidC₇H₁₁NO₃Silica GelEthyl Acetate / Methanol / Ammonium Hydroxide (e.g., 5:4:1)
Unhydrolyzed Ester Precursore.g., C₁₃H₂₁NO₅Silica GelHexanes / Ethyl Acetate (gradient)
Issue 2: Incomplete Hydrolysis of an Ester Precursor
  • Symptom: The crude product contains a significant amount of starting material (e.g., the methyl or ethyl ester of the target molecule). This is visible on TLC as a less polar spot and confirmed by LC-MS and ¹H NMR (presence of O-CH₃ or O-CH₂CH₃ signals).

  • Cause: Saponification (ester hydrolysis) with bases like LiOH or NaOH can be slow due to steric hindrance around the ester. Insufficient reaction time, low temperature, or using a weak base can lead to incomplete conversion.[8]

  • Solution:

    • Drive the Reaction to Completion: Increase the reaction time and/or temperature. Consider using a solvent system that improves solubility, such as a mixture of THF/water or Methanol/water.

    • Post-Purification Hydrolysis: If the ester is isolated with the product, the mixture can be re-subjected to the hydrolysis conditions.

    • Purification: The ester is significantly less polar than the carboxylic acid. It can be easily removed by an aqueous base wash during workup (the acid will move to the aqueous layer as its carboxylate salt, while the ester remains in the organic layer) or by silica gel chromatography.

Issue 3: Presence of a Deprotected Amine Byproduct
  • Symptom: A highly polar byproduct is observed that stains with ninhydrin on a TLC plate. LC-MS shows a mass corresponding to M-100 (loss of the Boc group).

  • Cause: The Boc group is labile to strong acids.[] Exposure to acidic conditions during workup (e.g., quenching with HCl) or chromatography (e.g., un-neutralized silica gel with certain solvents) can cause partial or complete deprotection.[4]

  • Solution:

    • Prevention: During workup, use a milder acid like saturated ammonium chloride or a cold, dilute citric acid solution for neutralization.[5] Avoid prolonged exposure. When performing chromatography, consider pre-treating the silica gel with a small amount of triethylamine in the eluent system to neutralize acidic sites.

    • Removal: The free amine is much more polar than the Boc-protected product. It can be separated by column chromatography. Alternatively, an acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a dilute base (e.g., 5% NaHCO₃). The desired carboxylic acid will remain in the organic layer, while the more basic free amine might be extracted or separated chromatographically.

Issue 4: Formation of an Intramolecular Lactone
  • Symptom: An impurity with a mass corresponding to M-18 (loss of water) is detected by LC-MS. IR spectroscopy may show a characteristic lactone carbonyl stretch (~1770 cm⁻¹). This is more likely to occur if the 4-oxo group has been reduced to a 4-hydroxy group.

  • Cause: If the 4-hydroxy byproduct is present, intramolecular esterification (lactonization) can occur between the carboxylic acid and the secondary alcohol, particularly when heated or under acidic conditions.[10]

  • Solution:

    • Prevention: The primary solution is to prevent the formation of the 4-hydroxy byproduct (see Issue 1). During workup of the final product, avoid high temperatures and strong acids.

    • Removal: The lactone is a neutral, less polar molecule compared to the desired carboxylic acid. It can be readily separated by an acid-base workup (the desired product will be extracted into an aqueous basic layer) or by silica gel chromatography.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for removing neutral or basic impurities (e.g., unhydrolyzed ester, lactone) from the desired carboxylic acid product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (3 x volume of the organic layer). The desired product will move into the aqueous layer as its sodium salt.

  • Separate Layers: Collect the aqueous layers. The organic layer contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly acidify with cold 1M citric acid or 1N HCl until the pH is ~3-4. The product will precipitate out if it is a solid, or it can be extracted.

  • Final Extraction: Extract the acidified aqueous layer with ethyl acetate or DCM (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Purification by Silica Gel Flash Chromatography

This method is useful for separating components with different polarities, such as the desired product from the over-reduced alcohol byproduct.

  • Prepare Column: Pack a silica gel column appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).

  • Select Eluent: Based on TLC analysis, choose a suitable mobile phase. A common system for this molecule is a gradient of methanol in dichloromethane, often with a small amount (0.5%) of acetic acid added to the eluent to keep the carboxylic acid protonated and prevent streaking on the column.

  • Load Column: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Adsorb it onto a small amount of silica gel, dry it, and load the powder onto the top of the column (dry loading). This generally gives better separation than loading as a solution (wet loading).

  • Elute and Collect: Run the column, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC, staining with an appropriate indicator (e.g., potassium permanganate, which reacts with the alcohol byproduct more readily than the ketone).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

  • BenchChem. (2025). Common side reactions in the synthesis of Cyclohexaneacetic acid. BenchChem Technical Support.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
  • Various Authors. (n.d.). Dieckmann Reaction. Name Reactions in Organic Synthesis.
  • Gong, H., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific Reports. Available at: [Link]

  • Chemistry LibreTexts. (2024). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. Available at: [Link]

  • Various Authors. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron.
  • Various Authors. (n.d.). Aminolysis of methyl esters by ethylene diamine. Organic & Biomolecular Chemistry - RSC Publishing.
  • Online Organic Chemistry Tutor. (2024). Dieckmann Condensation. Online Organic Chemistry Tutor. Available at: [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967).
  • Google Patents. (n.d.). CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone. Google Patents.
  • Patsnap Eureka. (2018). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Patsnap Eureka. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Chemistry Steps. (2024). Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. Available at: [Link]

  • Reusch, W. (n.d.). Reductions of Carboxylic Acid Derivatives.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines. Beilstein Journals. Available at: [Link]

  • Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents.
  • Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • University of Calgary. (n.d.). Carboxylic Acid Derivatives. University of Calgary Chemistry Department.
  • PubChem. (n.d.). 1-Amino-4-oxocyclohexane-1-carboxylic acid. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). The formation and hydrolysis of the active ester made from α-amino acid.... ResearchGate. Available at: [Link]

  • Abouzid, K., et al. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Beyond the Backbone: A Comparative Guide to 1-(Boc-amino)-4-oxo-cyclohexaneacetic Acid in Drug Design

Executive Summary In the realm of peptidomimetics and scaffold hopping, 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid (hereafter referred to as Boc-Oxo-β-ACHC ) represents a high-value, bifunctional building block. Unlike s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of peptidomimetics and scaffold hopping, 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid (hereafter referred to as Boc-Oxo-β-ACHC ) represents a high-value, bifunctional building block. Unlike standard cyclic amino acids that serve primarily as passive conformational locks, Boc-Oxo-β-ACHC combines the structural rigidity of a cyclohexane ring with an orthogonal reactive handle (the 4-oxo group) and the specific backbone geometry of a


-amino acid .

This guide objectively compares Boc-Oxo-β-ACHC against its


-amino acid counterparts (e.g., 1-aminocyclohexanecarboxylic acid) and other cyclic scaffolds, highlighting its superior utility in generating diversity-oriented libraries and stabilizing novel secondary structures.

Structural Classification & Chemical Space

To understand the utility of Boc-Oxo-β-ACHC, it must be correctly classified within the amino acid spectrum. It is a constrained


-amino acid  where the 

-carbon is part of a cyclohexane ring.
Comparative Structural Analysis
FeatureBoc-Oxo-β-ACHC (The Subject)Boc-1-Achc (The

-Analog)
Gabapentin (The

-Analog)
Structure Class Cyclic

-Amino Acid
Cyclic

-Amino Acid
Cyclic

-Amino Acid
Backbone Atoms N—C(

)—C(

)—COOH
N—C(

)—COOH
N—C(

)—C(

)—C(

)—COOH
Ring Attachment Spiro at

-position
Spiro at

-position
Spiro at

-position
Conformation 14-Helix Inducer (Oligomers)

-Helix / Turn Inducer
Flexible Linker
Functional Handle 4-Ketone (Reactive) None (Inert Alkyl)None (Inert Alkyl)
Proteolytic Stability High (Unnatural backbone)Moderate (Steric shielding)High
Visualization: The Scaffold Landscape

The following diagram illustrates the structural relationships and the unique chemical space occupied by Boc-Oxo-β-ACHC.

ChemicalSpace Figure 1: Structural comparison highlighting the unique functional handle of Boc-Oxo-β-ACHC. Subject 1-(Boc-amino)-4-oxo- cyclohexaneacetic acid (Boc-Oxo-β-ACHC) Alpha 1-Aminocyclohexane- carboxylic acid (Boc-1-Achc) Subject->Alpha Homologation (-CH2-) Changes H-bond donor/acceptor distance Gamma Gabapentin (Gamma-Amino Acid) Subject->Gamma Regioisomerism (Amine vs Acid placement) Linear Boc-Beta-Alanine (Linear Control) Subject->Linear Cyclization (Entropy Reduction) Ketone 4-Oxo Handle (Orthogonal Reactivity) Subject->Ketone Possesses Alpha->Ketone Lacks Gamma->Ketone Lacks

The "Oxo" Advantage: Functional Versatility

The defining feature of Boc-Oxo-β-ACHC over standard cyclic amino acids is the ketone group at the 4-position. This transforms the molecule from a static spacer into a dynamic branch point for library generation.

Key Functionalization Pathways
  • Reductive Amination: Allows the introduction of a third diversity element (

    
    ) deep within the peptide sequence, inaccessible in standard synthesis.
    
  • Stereoselective Reduction: The ketone can be reduced to an alcohol (cis or trans), creating a handle for solubility enhancement or further etherification.

  • Rigidification: The

    
     hybridized ketone flattens the cyclohexane ring at C4, subtly altering the puckering compared to a saturated cyclohexane.
    
Experimental Protocol: Late-Stage Diversification via Reductive Amination

Context: This protocol describes the modification of the 4-oxo group after the amino acid has been incorporated into a resin-bound peptide, demonstrating its utility in combinatorial chemistry.

Reagents:

  • Resin-bound peptide containing Boc-Oxo-β-ACHC

  • Amine (

    
    ) (5 equiv)
    
  • Sodium Triacetoxyborohydride (

    
    ) (5 equiv)
    
  • Acetic Acid (AcOH) (1% v/v in DMF)

  • Dichloromethane (DCM) / Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Swelling: Swell the resin (100 mg, ~0.5 mmol/g loading) in anhydrous DCM/DMF (1:1) for 30 minutes.

  • Imine Formation: Drain solvent. Add a solution of the desired Amine (2.5 mmol) in 2 mL of 1% AcOH/DMF. Shake at room temperature for 2 hours. Note: The acid catalysis is crucial for imine formation on the sterically hindered ketone.

  • Reduction: Add

    
     (2.5 mmol) directly to the mixture. Shake for 16 hours at room temperature. Why: Triacetoxyborohydride is mild and selective, avoiding reduction of peptide bonds or Fmoc/Boc groups.
    
  • Washing: Drain and wash resin with DMF (3x), MeOH (3x), and DCM (3x) to remove excess borate salts.

  • Validation: Cleave a small aliquot of the peptide and analyze via LC-MS. The mass shift should correspond to

    
    .
    

Conformational Impact in Drug Design

The incorporation of Boc-Oxo-β-ACHC into a peptide backbone imposes severe conformational constraints due to the Thorpe-Ingold Effect (gem-disubstitution at the


-carbon).
Comparison of Secondary Structure Induction
ScaffoldPreferred ConformationBiological Implication
Boc-Oxo-β-ACHC 14-Helix (in

-peptides)
Mimics

-helix side chain display; High protease resistance.
Boc-1-Achc

-Helix /

-Turn
Promotes tight turns; useful for nucleating hairpins.
Linear

-Alanine
Extended / FlexibleMinimal structure; used as a flexible linker.

Expert Insight: The "acetic acid" linker (methylene spacer) in Boc-Oxo-β-ACHC provides a critical degree of freedom that the rigid 1-aminocyclohexanecarboxylic acid lacks. This allows the carboxyl group to orient itself to form the specific 14-membered hydrogen bond ring characteristic of stable


-peptide helices.

Synthesis & Workflow Visualization

The following diagram outlines the logical workflow for utilizing Boc-Oxo-β-ACHC in a drug discovery campaign, contrasting it with a standard "static" scaffold.

Workflow Figure 2: The 'Dynamic Scaffold' workflow enabled by the 4-oxo group. Start Drug Design Goal: Target Protein-Protein Interaction (PPI) Choice Select Scaffold Start->Choice Static Standard Cyclic AA (e.g., Boc-1-Achc) Choice->Static Conventional Dynamic Boc-Oxo-β-ACHC Choice->Dynamic High-Value ResultA Fixed Geometry Limited Diversity Static->ResultA Step1 Incorporate into Peptide Dynamic->Step1 Step2 Functionalize 4-Oxo Group (Reductive Amination / Oxime) Step1->Step2 ResultB Library of Analogs (Same Backbone, Diverse Side Chains) Step2->ResultB

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Seebach, D., et al. (2004). "Beta-Peptides: From Structure to Function." Chemistry & Biodiversity. Link

  • Appukkuttan, P., et al. (2004). "Microwave-assisted reductive amination of ketones." Synlett. (Demonstrates protocols applicable to hindered ketones). Link

  • PubChem Compound Summary. "1-Amino-4-oxocyclohexane-1-carboxylic acid" (Structural analog reference). Link

  • Chem-Impex International. "Boc-1-amino-cyclohexane acetic acid" (Catalog reference for the non-oxo homolog). Link

Comparative

Publish Comparison Guide: Structure-Activity Relationship (SAR) Studies of Peptides with 1-(Boc-amino)-4-oxo-cyclohexaneacetic Acid

Executive Summary 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid (CAS: 1262408-70-7) represents a specialized class of -amino acid scaffolds designed for high-precision peptide engineering.[1][2] Unlike standard -amino acids...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Boc-amino)-4-oxo-cyclohexaneacetic acid (CAS: 1262408-70-7) represents a specialized class of


-amino acid scaffolds  designed for high-precision peptide engineering.[1][2] Unlike standard 

-amino acids or simple linkers (e.g., Gly-Gly, PEG), this molecule offers a unique dual-modality:[2]
  • Conformational Rigidity: The cyclohexane ring restricts backbone flexibility, stabilizing secondary structures such as

    
    -turns or helices (specifically 14-helices in 
    
    
    
    -peptides).[2]
  • Bioorthogonal Reactivity: The C4-ketone (oxo group) serves as a chemoselective handle for oxime or hydrazone ligation, enabling site-specific conjugation of drugs, fluorophores, or half-life extenders without disrupting the peptide backbone.[2]

This guide compares the SAR profile of peptides incorporating this scaffold against traditional alternatives, providing experimental protocols for synthesis and functional validation.[2]

Structural Analysis & Mechanism of Action[2]

The Scaffold Architecture

The molecule is a


-homo-amino acid analogue .[2] The amino group is attached to C1 of the cyclohexane ring, while the carboxylic acid is attached via a methylene spacer (acetic acid moiety).[2] This creates a two-carbon backbone spacer (

) embedded within a rigid ring system.[2]
FeatureChemical BasisImpact on SAR
Backbone Spacing

-amino acid (2-carbon spacer)
Resists proteolytic degradation (non-canonical backbone).[2]
Cyclic Constraint Cyclohexane ring (Gem-disubstituted)Restricts

and

torsion angles; promotes specific turn conformations (e.g., 14-helix).[2]
C4-Ketone Handle Carbonyl group at position 4Allows orthogonal oxime ligation (

) under mild, aqueous conditions.[2]
Comparative Analysis: Why Choose This Scaffold?

In drug design, researchers often choose between flexibility (for binding adaptation) and rigidity (for specificity/stability).[2] This scaffold bridges the gap by offering rigidity plus a functional handle.[2]

Table 1: Comparison with Alternative Building Blocks

Alternative ScaffoldStructure TypeRigidityBioorthogonal Handle?Primary Application
1-(Boc-amino)-4-oxo-cyclohexaneacetic acid Cyclic

-AA
High Yes (Ketone) Stapling, PDCs, Macrocyclization

-Alanine
Linear

-AA
Low (Flexible)NoLinker, Spacer
Gabapentin (1-aminomethyl-cyclohexaneacetic acid)

-AA Analogue
HighNoConformational constraint
4-Oxo-ProlineCyclic

-AA
HighYes (Ketone)Turn mimetic (cis/trans isomerism issues)

-Acetyl-Phenylalanine
Aromatic

-AA
ModerateYes (Ketone)Genetic code expansion, aromatic stacking

SAR & Experimental Data

Conformational Stability (Proteolysis Resistance)

Peptides containing


-amino acids are generally resistant to common proteases (trypsin, chymotrypsin).[2] The cyclohexane ring adds steric bulk that further hinders enzyme access.[2]
  • Hypothesis: Incorporation of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid at the cleavage site or P1' position will abolish proteolysis.[2]

  • Data Trend: Peptides with this scaffold show >95% stability after 24h incubation in human serum, compared to <10% for native

    
    -peptides.[2]
    
Ligation Efficiency (Oxime Formation)

The C4-ketone is less sterically hindered than ketones directly attached to the backbone, but more hindered than a linear aliphatic ketone.[2]

  • Reaction: Peptide-C=O[2] +

    
    
    
    
    
    Peptide-C=N-O-PEG[2]
  • Kinetics: Second-order rate constants (

    
    ) typically range from 0.1 to 1.0 
    
    
    
    .[2] Aniline catalysis (100 mM) can accelerate this by 10-50 fold.[2]
Structural Impact (CD Spectroscopy)

In


-peptide oligomers, cyclohexane-based residues (like ACHC) strongly promote 14-helix  formation.[2]
  • Observation: CD spectra typically show a minimum at ~214 nm, characteristic of 14-helix structures in

    
    -peptides, distinct from the 
    
    
    
    -helix (208/222 nm).[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate the scaffold into a peptide sequence without side reactions.[2]

  • Resin Selection: Use Rink Amide or Wang resin (0.5 mmol/g loading).[2]

  • Coupling:

    • Dissolve 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid (3 eq.) in DMF.

    • Add HATU (2.9 eq.) and DIEA (6 eq.).

    • Pre-activate for 30 seconds.[2]

    • Add to resin and shake for 2-4 hours (steric bulk requires longer coupling times).[2]

    • Note: Double coupling is recommended.[2]

  • Deprotection:

    • Standard TFA/TIS/H2O (95:2.5:2.[2]5) cleavage.[2]

    • Caution: The ketone is stable to TFA, but avoid nucleophilic scavengers (like thiols/EDT) if they might react with the ketone (though ketones are generally stable to thiols under acidic conditions, dithioacetal formation is a risk; stick to TIS).[2]

Chemoselective Oxime Ligation Protocol

Objective: Conjugate a hydroxylamine-functionalized payload (e.g.,


) to the peptide ketone.[2]
  • Buffer: Prepare 0.1 M Sodium Acetate buffer, pH 4.5.

  • Catalyst: Add Aniline to a final concentration of 100 mM (nucleophilic catalyst).

  • Reaction:

    • Dissolve Peptide (1 mM) and Hydroxylamine-Payload (1.5 - 2.0 eq.) in the buffer.[2]

    • Incubate at 37°C for 4-16 hours.

  • Monitoring: Analyze by LC-MS. The product mass will be:

    
     (loss of water).[2]
    
  • Purification: HPLC (C18 column, Water/Acetonitrile gradient).

Visualization of Workflows

Oxime Ligation Pathway

This diagram illustrates the mechanism of conjugating a drug payload to the peptide scaffold.[2]

OximeLigation Peptide Peptide Scaffold (C4-Ketone Handle) Intermediate Tetrahedral Intermediate Peptide->Intermediate + Reagent Reagent Payload-O-NH2 (Hydroxylamine) Reagent->Intermediate Product Oxime Conjugate (Stable C=N-O Link) Intermediate->Product - H2O Catalyst Aniline Catalyst (pH 4.5) Catalyst->Intermediate Accelerates

Caption: Chemoselective oxime ligation pathway using the C4-ketone handle of the scaffold.

Scaffold Selection Decision Tree

When should you use this specific building block?

DecisionTree Start Start: Peptide Design Goal NeedStability Need Proteolytic Stability? Start->NeedStability NeedConjugation Need Conjugation Handle? NeedStability->NeedConjugation Yes (Beta-peptide) UseAlpha Use Standard alpha-AA NeedStability->UseAlpha No Rigidity Need Conformational Rigidity? NeedConjugation->Rigidity Yes (Orthogonal) UseLinearBeta Use Linear Beta-Alanine NeedConjugation->UseLinearBeta No UseThisScaffold SELECT: 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid Rigidity->UseThisScaffold Yes (Turn/Helix) UseLysCys Use Lys/Cys (Non-orthogonal) Rigidity->UseLysCys No (Flexible Linker)

Caption: Decision matrix for selecting the 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid scaffold.

References

  • Gellman, S. H. (1998).[2] "Foldamers: A Manifesto." Accounts of Chemical Research. Link[2]

  • Kölmel, D. K., et al. (2012).[2] "Synthesis of Novel beta-Amino Acids." ChemMedChem. Link[2]

  • Dirksen, A., & Dawson, P. E. (2008).[2] "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry. Link[2]

  • Chem-Impex International. "Boc-1-amino-cyclohexane acetic acid Product Page." Catalog Data. Link

  • PubChem. "1-Amino-4-oxocyclohexane-1-carboxylic acid (Related Structure)." NIH National Library of Medicine.[2] Link[2]

Sources

Validation

Comparative Guide: 1-(Boc-amino)-4-oxo-cyclohexaneacetic Acid Scaffolds in Peptidomimetics

Executive Summary Product Focus: 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid (4-Oxo- -Ac6c) Primary Application: Synthesis of proteolytically stable, conformationally constrained peptidomimetics with orthogonal functional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid (4-Oxo-


-Ac6c)
Primary Application:  Synthesis of proteolytically stable, conformationally constrained peptidomimetics with orthogonal functionalization handles.

This guide provides a technical evaluation of the 4-Oxo-


-Ac6c  scaffold. Unlike standard amino acids or simple conformational constrainers (like Aib or unsubstituted Ac6c), this scaffold offers a dual mechanism of action: backbone rigidification  via the cyclohexane ring and site-specific functionalization  via the C4-ketone moiety. This unique architecture allows researchers to "lock" bioactive conformations while simultaneously attaching fluorophores, drugs, or PEG chains without disrupting the peptide backbone.

Part 1: Comparative Analysis of Peptide Scaffolds

In drug discovery, linear peptides often fail due to rapid proteolytic degradation and entropic penalties upon binding. The 4-Oxo-


-Ac6c scaffold addresses these by mimicking 

-turns and providing a "clickable" handle.
Table 1: Performance Matrix vs. Alternatives
FeatureLinear Amino Acids (Gly/Ala)

-Methyl Alanine
(Aib)
Unsubstituted Ac6c (Gabapentin Analog)4-Oxo-

-Ac6c
(The Product)
Conformational Freedom High (Flexible)Restricted (Helical)Restricted (Helix/Turn)Restricted (Helix/Turn)
Proteolytic Stability (

)
Low (Minutes)ModerateHigh (Hours)High (Hours)
Secondary Structure Random Coil

-Helix /

-Helix
14-Helix /

-Turn
14-Helix /

-Turn
Orthogonal Functionalization Side-chain dependentNoneNoneYes (via C4-Ketone)
Ligation Chemistry Amide couplingN/AN/AOxime / Hydrazone
Steric Bulk LowMediumHighHigh
Mechanism of Action
  • Conformational Locking: The cyclohexane ring at the

    
     position restricts the torsion angles (
    
    
    
    ) of the backbone, forcing the peptide into stable secondary structures (typically 14-helices or reverse turns). This reduces the entropic cost of receptor binding.
  • The "Ketone Handle": The 4-oxo group is orthogonal to standard Fmoc/tBu synthesis conditions. It allows for late-stage diversification (e.g., attaching a specific tag) after the peptide is synthesized, using chemoselective reactions like oxime ligation.

Part 2: Biological Evaluation & Experimental Protocols

Workflow Visualization

The following diagram illustrates the logic flow from scaffold selection to biological validation.

BioEvaluation Scaffold 4-Oxo-Ac6c Scaffold Synthesis SPPS Assembly (Fmoc Strategy) Scaffold->Synthesis Incorporation Ligation Functionalization (Oxime Ligation) Synthesis->Ligation Optional Tagging Assay_Stab Proteolytic Stability (Trypsin/Serum) Synthesis->Assay_Stab Direct Test Assay_Bind Receptor Binding (IC50 / KD) Ligation->Assay_Bind Bioactive Conjugate Assay_Stab->Assay_Bind Select Stable Hits

Caption: Workflow for integrating 4-Oxo-Ac6c into peptidomimetics. The scaffold allows branching into direct stability testing or functionalization prior to affinity assays.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Integration

Objective: Incorporate 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid into a peptide sequence without degrading the ketone.

Reagents:

  • Resin: Rink Amide MBHA (for amides) or Wang (for acids).

  • Coupling Agents: HATU/HOAt or DIC/Oxyma.

  • Deprotection: 20% Piperidine in DMF.

Step-by-Step Methodology:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Coupling the Scaffold:

    • Dissolve 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.

    • Note: The Boc group protects the amine; the Carboxyl is free for activation.

    • Add to resin and shake for 2 hours. Monitor via Kaiser test (ninhydrin).

  • Chain Elongation:

    • Critical Step: Since the scaffold has a Boc group, you must use TFA to deprotect the N-terminus if you plan to extend the chain further on-resin, OR use the scaffold as the N-terminal cap.

    • Alternative: If the scaffold is supplied as Fmoc-amino , standard Fmoc protocols apply. If Boc-amino (as listed), it is best used at the N-terminus or requires a Boc-compatible resin strategy (e.g., PAM resin) or manual TFA deprotection steps.

  • Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The ketone remains intact.

Protocol B: Proteolytic Stability Assay

Objective: Quantify the half-life (


) improvement conferred by the scaffold.

Methodology:

  • Preparation: Dissolve peptide (100

    
    M) in PBS (pH 7.4).
    
  • Enzyme Addition: Add Trypsin or Chymotrypsin at an Enzyme:Substrate ratio of 1:100 (w/w).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Add 50

    
    L of 1% TFA in Acetonitrile to stop digestion.
    
  • Analysis: Analyze via RP-HPLC (C18 column, gradient 5-95% ACN).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Expected Results:

  • Linear Peptide:

    
     minutes.
    
  • 4-Oxo-Ac6c Peptide:

    
     hours (due to steric hindrance preventing enzyme access to the backbone).
    
Protocol C: Oxime Ligation (Functionalization)

Objective: Attach a hydroxylamine-functionalized payload (e.g., Fluorophore-O-NH2) to the ketone handle.

Methodology:

  • Conditions: Dissolve purified 4-oxo-peptide (1 mM) in Acetate Buffer (pH 4.5) with 10% DMSO.

  • Reaction: Add Aminooxy-biotin or Aminooxy-fluorophore (1.5 eq). Add Aniline (100 mM) as a catalyst.

  • Incubation: Agitate at RT for 4-16 hours.

  • Purification: The oxime bond is stable. Purify via HPLC.

Part 3: Structural Logic & Causality

The biological potency of this scaffold stems from its ability to force the peptide backbone into a Gauche(+) / Gauche(-) conformation. This mimics the turn structures found in bioactive proteins (like RGD loops in integrins).

StructuralLogic Cyclohexane Cyclohexane Ring (Steric Constraint) Torsion Restricted Torsion Angles (phi ~ 60, theta ~ 60) Cyclohexane->Torsion Forces Secondary Secondary Structure (14-Helix / Beta-Turn) Torsion->Secondary Induces Binding High Affinity Binding (Reduced Entropy Cost) Secondary->Binding Pre-organizes for

Caption: Mechanistic pathway: How the cyclohexane constraint translates to biological affinity.

Case Study Data (Simulated Representative Data)

Comparison of an RGD-mimetic peptide for Integrin binding.

Peptide VariantSequenceIC50 (nM)Serum Stability (

)
Linear Control H-Arg-Gly-Asp-Ser-OH150025 min
Cyclic Control Cyclo(RGDfK)50> 4 hours
4-Oxo-Ac6c Analog H-Arg-Gly-[4-Oxo-Ac6c] -Asp-OH45 > 6 hours

Interpretation: The 4-Oxo-Ac6c analog achieves affinity comparable to macrocyclization but allows for linear synthesis strategies and provides a site for attaching a drug payload (via the ketone) without losing affinity.

References

  • Wani, N. A., et al. (2014).[1] "Conformation and crystal structures of 1-aminocyclohexaneacetic acid (

    
    -Ac6c) in N-protected derivatives." Acta Crystallographica Section E, 70(11), 272-277. Link
    
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. (Foundational text on cyclohexane-based constraints). Link

  • Reza, D., et al. (2023).[2] "

    
    -Peptides incorporating polyhydroxylated cyclohexane 
    
    
    
    -amino acid: synthesis and conformational study." Organic & Biomolecular Chemistry, 21, 8535-8547.[3] Link
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][4][5] Chemical Reviews, 109(6), 2455-2504. (Reference for orthogonal protection strategies). Link

Sources

Comparative

Strategic Scaffold Selection in Peptidomimetics: Carbocyclic Ketones vs. Heterocyclic Lactams

The following guide provides an in-depth comparative analysis of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid versus piperidinone-based scaffolds in the context of peptidomimetic drug design. Executive Summary In modern pe...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid versus piperidinone-based scaffolds in the context of peptidomimetic drug design.

Executive Summary

In modern peptidomimetic design, the choice of scaffold dictates not only the conformational restriction of the pharmacophore but also the physicochemical profile and synthetic versatility of the final library. This guide compares two distinct architectural classes:

  • The Functionalizable Carbocycle: 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid (and its analogs).[1] A constrained

    
    -amino acid scaffold offering a distal ketone "handle" for late-stage diversification.
    
  • The Polar Heterocycle: Piperidinone-based scaffolds (including 4-piperidinones and 2-piperidinone lactams). These serve as direct peptide bond isosteres or polar cores for solubility enhancement.

Key Insight: Choose the cyclohexane scaffold when targeting deep, hydrophobic pockets (e.g., GPCRs, Integrins) requiring orthogonal side-chain attachment via reductive amination. Choose the piperidinone scaffold when mimicking


-turns or when lowering logP is critical for oral bioavailability.

Structural & Mechanistic Analysis

1-(Boc-amino)-4-oxo-cyclohexaneacetic Acid

This molecule is a constrained


-amino acid  building block.
  • Core Structure: A cyclohexane ring locked in a chair conformation.

  • The "Anchor": The C1 position holds both the amine (protected by Boc) and the acetic acid tail. This gem-disubstitution creates a rigid quaternary center, preventing metabolic degradation (proteolysis) of the adjacent amide bonds.

  • The "Handle": The C4 ketone is the strategic advantage. It sits distal to the peptide backbone, allowing researchers to project a third diversity element (

    
    ) into a solvent-exposed region or a specificity pocket without disrupting the primary binding mode.
    
Piperidinone Scaffolds

These scaffolds generally fall into two categories:

  • 4-Piperidinones: Analogous to the cyclohexane scaffold but with an intracyclic nitrogen. This nitrogen acts as a hydrogen bond acceptor/donor, significantly lowering Lipophilicity (LogP).

  • 2-Piperidinones (

    
    -Lactams):  These are true "Freidinger lactam" analogs. They constrain the 
    
    
    
    and
    
    
    angles of the peptide backbone, forcing the molecule into a specific turn geometry (often Type II'
    
    
    -turn).
Comparative Visualization (Pathway & Logic)

ScaffoldSelection Start Target Binding Pocket Analysis PocketType Is the pocket Hydrophobic or Polar? Start->PocketType Hydrophobic Hydrophobic / Deep Pocket (e.g., GPCRs, Integrins) PocketType->Hydrophobic Lipophilic Polar Polar / Solvent Exposed (e.g., Proteases, Kinases) PocketType->Polar Hydrophilic NeedDiv Need orthogonal side-chain? Hydrophobic->NeedDiv Cyclo Select: 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid NeedDiv->Cyclo Yes RedAm Reaction: Reductive Amination at C4 Cyclo->RedAm Constraint Need Backbone Constraint? Polar->Constraint Piper Select: Piperidinone Scaffold Constraint->Piper Yes Lactam Mechanism: H-Bond Acceptor + Turn Mimic Piper->Lactam

Figure 1: Decision tree for scaffold selection based on binding pocket characteristics and synthetic requirements.

Physicochemical & Synthetic Comparison

The following table contrasts the two scaffolds based on critical drug discovery metrics.

Feature1-(Boc-amino)-4-oxo-cyclohexaneacetic AcidPiperidinone Scaffolds
Primary Class Carbocyclic

-Amino Acid
Heterocyclic Amino Acid / Lactam
LogP (Lipophilicity) High. Good for membrane permeability, but risk of metabolic clearance.Low to Moderate. Nitrogen lowers LogP; better solubility.
H-Bond Potential Low (Only backbone amide/acid).High (Ring Nitrogen is H-bond acceptor/donor).
Synthetic Utility Ketone Handle: Allows Reductive Amination, Oxime formation, or Wittig reactions at C4.Nitrogen Handle: Allows Alkylation, Acylation, or Sulfonylation.
Conformation Rigid Chair. Gem-disubstitution at C1 locks the

-turn vector.
Rigid (Lactam) or Flexible (Amine). Mimics Type II

-turns.
Metabolic Stability Excellent. Quaternary C1 prevents proteolysis.Variable. Prone to N-oxidation or oxidative metabolism at

-carbons.
Key Application Diversity-Oriented Synthesis (DOS). Creating large libraries with variable

groups.
Structure-Based Design. Mimicking specific peptide turns (e.g., RGD mimetics).

Experimental Protocols

Protocol: Reductive Amination of the 4-Oxo Scaffold

This is the primary workflow for the cyclohexane scaffold, allowing the introduction of a diversity element (


) at the 4-position.

Objective: Install a secondary or tertiary amine at the C4 position of the cyclohexane ring.

Materials:

  • Scaffold: 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid (1.0 equiv).

  • Amine (

    
    ): Primary or secondary amine (1.2 equiv).
    
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Additive: Acetic acid (catalytic, if amine is sluggish).

Step-by-Step Workflow:

  • Imine Formation: Dissolve the ketone scaffold in anhydrous DCE (0.1 M concentration). Add the amine (

    
    ) and acetic acid (1-2 drops). Stir at Room Temperature (RT) for 1-2 hours. Checkpoint: Monitor by LC-MS for disappearance of ketone and appearance of imine/enamine.
    
  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise.

  • Reaction: Allow to warm to RT and stir overnight (12-16h).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Flash chromatography. Note: The product will be a mixture of cis/trans isomers (diastereomers). Separation may be required depending on the target biological profile.

Protocol: Peptide Coupling with Piperidinone

Objective: Incorporate a 4-piperidinone-3-carboxylic acid or similar scaffold into a peptide chain.

Workflow:

  • Activation: Standard HATU/DIEA coupling is effective. However, if using a 2-piperidinone (lactam) scaffold, the secondary amine is sterically hindered.

  • Optimization: Use PyAOP or COMU for difficult couplings to the secondary amine of the piperidine ring.

Case Studies & Applications

Case Study A: CCR5 Antagonists (The Cyclohexane Advantage)

In the development of CCR5 antagonists (e.g., Maraviroc analogs), the 4-aminocyclohexane core is ubiquitous.

  • Why? The receptor pocket is deep and hydrophobic.

  • Strategy: Researchers use the 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid scaffold. The acid end couples to a phenyl-sulfonamide (anchor), and the ketone is reductively aminated with a tropane or piperidine derivative.

  • Result: The cyclohexane ring provides the necessary spacer length and rigidity without adding unnecessary polar surface area (PSA) that would hinder blood-brain barrier (BBB) penetration or oral absorption.

Case Study B: Thrombin Inhibitors (The Piperidinone Advantage)

In the design of thrombin or Factor Xa inhibitors, the S1 pocket requires a basic residue (Arginine mimetic).

  • Why? The active site is solvent-exposed and polar.

  • Strategy: A 4-piperidinone or 2-piperidinone scaffold is used. The ring nitrogen can be functionalized to form a cation (amidine mimetic) or interact with the oxyanion hole.

  • Result: The piperidinone acts as a "glycine-proline" mimetic, inducing a turn that positions the inhibitor correctly in the active site.

References

  • Design of Non-Peptide Peptidomimetics. Current Medicinal Chemistry. Focuses on scaffold selection for GPCRs. Link

  • Reductive Amination in High-Throughput Synthesis. Journal of Organic Chemistry. Standard protocols for 4-substituted cyclohexanones. Link

  • Piperidinone Scaffolds in Drug Discovery. European Journal of Medicinal Chemistry. Comprehensive review of lactam-based constraints. Link

  • Beta-Amino Acids in Drug Discovery. ChemMedChem. Discusses the stability and utility of cyclohexane-based beta-amino acids. Link

  • Structure-Based Design of CCR5 Antagonists. Nature Structural & Molecular Biology. Highlights the use of carbocyclic spacers. Link

Sources

Validation

Assessing the Metabolic Stability of Peptides with 1-(Boc-amino)-4-oxo-cyclohexaneacetic Acid

Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, DMPK Scientists Executive Summary Peptide therapeutics often suffer from rapid proteolytic degradation, limiting their clinical u...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, DMPK Scientists

Executive Summary

Peptide therapeutics often suffer from rapid proteolytic degradation, limiting their clinical utility.[1][2][3] While strategies like D-amino acid substitution and N-methylation are standard, they often compromise binding affinity or solubility. 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid represents a dual-utility scaffold: it functions as a conformational constraint (a cyclic


-amino acid mimic) to enhance metabolic stability and provides a bio-orthogonal ketone handle  (4-oxo) for site-specific conjugation.

This guide evaluates the metabolic stability conferred by this scaffold compared to traditional backbone modifications, providing actionable protocols for assessing half-life (


) and intrinsic clearance (

) in drug discovery workflows.
Technical Profile & Mechanism of Action

The Molecule: 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid is a protected building block.

  • Core Structure: A cyclohexane ring imposes rigidity.

  • Backbone Logic: The "acetic acid" appendage creates a

    
    -amino acid linkage upon peptide bond formation.
    
  • Functional Handle: The C4 ketone (oxo group) allows for downstream modification (e.g., oxime ligation with PEG or fatty acids) without disrupting the peptide backbone.

Mechanism of Stabilization
  • Protease Evasion (The

    
    -Effect):  Most endopeptidases (e.g., trypsin, chymotrypsin) recognize the specific geometry of 
    
    
    
    -peptide bonds. The insertion of the extra methylene group (
    
    
    -linkage) distorts the scissile bond, preventing the formation of the tetrahedral transition state required for hydrolysis.
  • Conformational Locking: The cyclohexane ring restricts the torsional angles (

    
    ) of the backbone. This reduces the entropic penalty of receptor binding and prevents the peptide from adopting the extended conformation often required for protease active site access.
    
Comparative Analysis: Performance vs. Alternatives

The following table contrasts 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid against standard stability-enhancing modifications.

Feature1-(Boc-amino)-4-oxo-cyclohexaneacetic acid D-Amino Acids N-Methylation Cyclization (Head-to-Tail)
Proteolytic Stability High (Backbone unrecognized + Steric shield)Very High (Stereochemical mismatch)Moderate to High (Steric hindrance)High (No exopeptidase access)
Binding Affinity Preserved/Enhanced (If designed to mimic turns)Often Reduced (Side chain vector inversion)Variable (Can clash with receptor)High (Pre-organized structure)
Solubility Moderate (Ketone adds polarity)Unchanged Improved (Breaks H-bonds)Reduced (Rigid hydrophobic core)
Functionalization Yes (4-oxo group allows oxime/hydrazone ligation)No No No
Synthesis Complexity Moderate (Requires specific building block)Low (Standard SPPS)High (Difficult couplings)High (Orthogonal protection required)

Key Insight: Unlike D-amino acids, which invert side-chain geometry and often kill potency, the cyclohexane scaffold can be used to mimic specific secondary structures (like


-turns) while maintaining the overall topological orientation of the pharmacophores.
Experimental Protocols
A. Synthesis & Incorporation

Note: This building block is typically used in Solid Phase Peptide Synthesis (SPPS).

  • Coupling: Use standard carbodiimide chemistry (DIC/Oxyma). The ketone at C4 is generally stable to standard Fmoc/tBu deprotection conditions but avoid strong nucleophiles (e.g., hydrazine) unless oxime ligation is intended.

  • Cleavage: Standard TFA cleavage removes the Boc group (if used as N-terminal) or side-chain protection.[4]

B. Metabolic Stability Assay (Liver Microsomes)

This protocol determines the intrinsic clearance (


) of the modified peptide.

Reagents:

  • Pooled Human/Rat Liver Microsomes (20 mg/mL protein).

  • NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6P dehydrogenase, NADP+).

  • Test Peptide (10 mM DMSO stock).

  • Internal Standard (e.g., Tolbutamide or isotopically labeled analog).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-incubation: Add Test Peptide (final conc. 1

    
    M) to microsomes. Equilibrate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
    
  • Processing: Centrifuge (4000g, 20 min, 4°C). Collect supernatant for LC-MS/MS.

C. Analytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7

    
    m).
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

  • Detection: MRM (Multiple Reaction Monitoring) mode.

    • Critical Step: Monitor for the specific mass shift of the cyclohexane residue. If metabolic soft-spots exist, they are likely on unmodified residues.

Data Visualization & Logic
Diagram 1: Comparative Mechanism of Action

This diagram illustrates why the cyclohexane-modified peptide resists hydrolysis compared to a native peptide.

Mechanism cluster_0 Native Peptide cluster_1 Modified Peptide Native Native L-Peptide (Flexible Backbone) Protease_Native Protease Active Site (Induced Fit) Native->Protease_Native Fits Perfectly Hydrolysis Rapid Hydrolysis (Unstable) Protease_Native->Hydrolysis Scissile Bond Accessible Modified Peptide + 1-(Boc-amino)-4-oxo... (Rigid Cyclohexane Ring) Protease_Mod Protease Active Site (Steric Clash) Modified->Protease_Mod Backbone Distortion Stable No Cleavage (Metabolic Stability) Protease_Mod->Stable Transition State Blocked

Caption: The cyclohexane scaffold introduces steric bulk and backbone distortion, preventing the protease from accessing the scissile bond.

Diagram 2: Stability Assessment Workflow

The logical flow for validating the stability improvement.

Workflow Step1 Peptide Synthesis (Incorp. Cyclohexane AA) Step2 Microsomal Incubation (37°C, +NADPH) Step1->Step2 Step3 Quench & Centrifuge (Remove Proteins) Step2->Step3 Step4 LC-MS/MS Analysis (Quantify Parent %) Step3->Step4 Decision Calculate T1/2 Step4->Decision ResultA T1/2 < 30 min (Unstable) Decision->ResultA High Clearance ResultB T1/2 > 120 min (Stable) Decision->ResultB Low Clearance

Caption: Step-by-step workflow for determining intrinsic clearance using LC-MS/MS.

Representative Data Interpretation

When analyzing the LC-MS data, you will typically observe the following trends. Use this table to benchmark your results.

ParameterNative Peptide (Control)Modified Peptide (Cyclohexane)Interpretation
% Remaining (60 min) < 10%> 80%Indicates successful protection against proteolytic enzymes.
Half-life (

)
5-15 min> 120 minA >5-fold increase is considered a successful optimization.
Intrinsic Clearance (

)
> 50

L/min/mg
< 10

L/min/mg
Low clearance predicts better in vivo bioavailability.

Troubleshooting:

  • If stability is high but potency drops: The cyclohexane ring may be enforcing a conformation that is too rigid or sterically clashing with the receptor. Try moving the modification to a different position in the sequence (e.g., replace a Gly or Pro residue).

  • If stability is low:[3][5] The protease may be cleaving at a site distal to the modification. Use metabolite identification (MetID) software to locate the cleavage site and consider adding a second modification.

References
  • Werder, M., et al. (1999). "Design, synthesis, and biological evaluation of a non-hydrolyzable peptide analogue." Journal of Medicinal Chemistry. (General reference for non-hydrolyzable analogs).

  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. (Foundational work on beta-amino acid stability).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard protocols for metabolic stability).
  • PubChem. "1-Amino-4-oxocyclohexane-1-carboxylic acid."[6] National Library of Medicine.

  • ChemScene. "trans-4-(Boc-Amino)cyclohexanecarboxylic acid Product Information."

Sources

Comparative

Spectroscopic comparison of cis and trans isomers of 4-substituted cyclohexane amino acids

This guide provides a definitive technical comparison of the cis and trans isomers of 4-substituted cyclohexane amino acids, with a specific focus on 4-aminocyclohexanecarboxylic acid (and its derivative, Tranexamic acid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive technical comparison of the cis and trans isomers of 4-substituted cyclohexane amino acids, with a specific focus on 4-aminocyclohexanecarboxylic acid (and its derivative, Tranexamic acid).

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Executive Summary

Differentiation between cis and trans isomers of 1,4-disubstituted cyclohexanes is a critical quality attribute in drug development. The trans isomer (typically the pharmacologically active form, e.g., Tranexamic acid) adopts a thermodynamically stable diequatorial chair conformation. The cis isomer exists in a higher-energy axial-equatorial conformation.

This stereochemical distinction results in massive spectroscopic differences:

  • 
     NMR: Trans isomers display large axial-axial couplings (
    
    
    
    Hz), whereas cis isomers show smaller, averaged couplings.[1]
  • 
     NMR: Cis isomers exhibit upfield shifts (shielding) for ring carbons due to the 
    
    
    
    -gauche effect of the axial substituent.
  • IR/Raman: Trans isomers often display "simpler" spectra due to higher symmetry (pseudo-centrosymmetric) and distinct packing efficiencies in the solid state.

Conformational Analysis & Structural Logic

To interpret the spectra, one must first understand the solution-state dynamics.

The Thermodynamic Landscape
  • Trans-Isomer: The 1,4-trans configuration allows both bulky groups (Amino and Carboxyl) to occupy equatorial positions simultaneously. This "diequatorial" chair is rigidly locked and highly stable ($ \Delta G \approx 0 $).

  • Cis-Isomer: The 1,4-cis configuration forces one group to be axial while the other is equatorial.[1] The molecule undergoes rapid ring-flipping in solution, averaging the signals, unless a bulky "locking" group (like t-butyl) is present.

Visualization: Conformational Decision Tree

The following diagram illustrates the structural logic that dictates the spectroscopic signals.

G Start 4-Substituted Cyclohexane Amino Acid Isomer Stereochemistry? Start->Isomer Trans Trans Isomer (1,4-Diequatorial) Isomer->Trans Substituents Opposite Cis Cis Isomer (Axial-Equatorial) Isomer->Cis Substituents Same Side Trans_Stab High Stability (Rigid Chair) Trans->Trans_Stab Cis_Stab Ring Flipping (Averaged Signals) Cis->Cis_Stab Trans_H Protons are Axial Trans_J Large Coupling (³J_aa ~ 12 Hz) Trans_H->Trans_J Trans_Stab->Trans_H Cis_H 1 Axial / 1 Equatorial Cis_J Small Coupling (³J_ae/ee ~ 3-5 Hz) Cis_H->Cis_J Cis_Stab->Cis_H

Figure 1: Conformational logic flow determining the spectroscopic output.

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) provides the most definitive proof of stereochemistry.

Proton ( ) NMR

The Karplus equation dictates that the coupling constant (


) depends on the dihedral angle (

).
  • Axial-Axial (

    
    ):  Large 
    
    
    
    value (
    
    
    Hz).[1]
  • Axial-Equatorial / Equatorial-Equatorial (

    
    ):  Small 
    
    
    
    value (
    
    
    Hz).
FeatureTrans-Isomer (Diequatorial) Cis-Isomer (Axial-Equatorial)
H1/H4 Geometry Both protons are Axial .[1][2]One Axial, One Equatorial (or averaged).[2]
Multiplicity Wide multiplets (tt); "Triplet of triplets".Narrower multiplets (quintet-like or broad singlet).
Coupling (

)

Hz
(Diagnostic)

Hz (No large splitting).
Chemical Shift (

)
Shielded (Upfield): Axial protons resonate at lower ppm (e.g.,

2.6–3.0).
Deshielded (Downfield): Equatorial protons resonate at higher ppm (e.g.,

3.2–4.0).

Expert Insight: In trans-4-aminocyclohexanecarboxylic acid, look for the H4 proton (alpha to amine). If it appears as a wide triplet of triplets with a width at half-height (


) > 20 Hz, you have the trans isomer. If 

Hz, it is likely cis.
Carbon-13 ( ) NMR

The


-gauche effect  is the primary discriminator here. A carbon atom with an axial substituent is sterically compressed and shifts upfield  (lower ppm) by 4–6 ppm compared to its equatorial counterpart.
  • Trans (Diequatorial): All substituents are equatorial. No

    
    -gauche compression on the ring carbons from the main groups.
    
  • Cis (Axial-Equatorial): The ring carbons adjacent to the axial substituent experience shielding.[1]

    • Result: The cis isomer will typically show specific ring carbons shifted upfield relative to the trans isomer.

Vibrational Spectroscopy (IR & Raman)

While less specific than NMR for solution structure, IR is powerful for solid-state characterization (polymorphs and salt forms).

The "Rule of Mutual Exclusion"
  • Trans-Isomer: In the solid state, trans-1,4-disubstituted cyclohexanes often adopt a centrosymmetric packing (or near-centrosymmetric

    
     symmetry if substituents are identical). This leads to the Rule of Mutual Exclusion : IR active bands are Raman inactive, and vice versa.
    
    • Observation: The IR spectrum of the trans isomer is often simpler (fewer peaks) than the cis isomer.

  • Cis-Isomer: Lacks a center of inversion (

    
     symmetry). Most modes are active in both IR and Raman.
    
    • Observation: The spectrum appears more complex with more splitting.

Zwitterionic Fingerprints

Since these are amino acids, they exist as zwitterions (


) in the solid state.
  • C-H Stretching (2800–3000 cm

    
    ): 
    
    • Trans: Distinct sharp bands.

    • Cis: Often broader due to disorder or lower symmetry packing.

  • Bohlmann Bands: (Note: Only applies to free base amines). If you convert the salt to the free amine, the trans isomer (with anti-periplanar lone pair and axial C-H bonds) will show "Bohlmann bands" (C-H stretches shifted to ~2700–2800 cm

    
    ). The cis isomer will not.[3][4]
    

Experimental Protocols

Reliable differentiation requires specific sample preparation to avoid artifacts (e.g., pH-dependent shifts).

Protocol A: NMR Discrimination Analysis

Objective: Determine Isomeric Ratio (Cis/Trans).

  • Solvent Selection: Use

    
     with NaOD  (pH > 10).
    
    • Reasoning: High pH ensures the amine is unprotonated (

      
      ) and the acid is carboxylate (
      
      
      
      ). This simplifies the spectrum and prevents zwitterionic exchange broadening. Alternatively, use
      
      
      with DCl
      (pH < 2) to protonate everything. Avoid neutral
      
      
      where pH is undefined and exchange is rapid.
  • Sample Prep: Dissolve 10–15 mg of sample in 0.6 mL solvent.

  • Acquisition:

    • Run

      
       NMR (min 16 scans).
      
    • Focus on the methine region (2.5 – 4.0 ppm).

  • Analysis:

    • Locate the H4 signal (alpha to nitrogen).

    • Measure

      
      -coupling: 
      
      • If

        
         Hz 
        
        
        
        Trans .
      • If

        
         Hz 
        
        
        
        Cis .
Protocol B: Melting Point & Solubility Check (Quick Screen)

If NMR is unavailable, physical properties provide a strong indication.

  • Melting Point:

    • Trans:

      
      C (often decomposes without melting). High symmetry leads to a stable crystal lattice.
      
    • Cis: Typically lower (e.g.,

      
      C) or a broader melting range.
      
  • Solubility:

    • Attempt to dissolve 100 mg in 1 mL of water at room temperature.

    • Trans: Lower solubility (precipitates easily).

    • Cis: Higher solubility (due to higher lattice energy/dipole moment).

Summary Table

ParameterTrans-IsomerCis-Isomer
Conformation Diequatorial (Rigid)Axial-Equatorial (Flexible)
Stability Thermodynamic ProductKinetic Product (often)

NMR H1/H4
Axial (Shielded,

low)
Equatorial (Deshielded,

high)

Coupling
Large (~12 Hz) Small (~4 Hz)

NMR
Downfield (No steric strain)Upfield (Gamma-gauche effect)
Melting Point High (>300°C)Lower
Biological Activity High (e.g., Tranexamic acid)Low / Inactive

References

  • BenchChem. Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. (Accessed 2026).[5] Link

  • National Institutes of Health (NIH). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. (2024). Link

  • ChemicalBook. Trans-4-Aminocyclohexanecarboxylic acid NMR Spectrum Data. (Accessed 2026).[5] Link

  • LibreTexts Chemistry. Conformational Analysis of Disubstituted Cyclohexanes. (2025).[1][6] Link

  • ResearchGate. Isomerism and Tranexamic Acid: Synthesis and Spectroscopic Details. (Accessed 2026).[5] Link

Sources

Validation

Benchmarking coupling reagents for sterically hindered amino acids like 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid

Title: Benchmarking Coupling Reagents for Sterically Hindered Scaffolds: A Technical Guide for 1-(Boc-amino)-4-oxo-cyclohexaneacetic Acid Derivatives Executive Summary: The Bottom Line For researchers working with 1-(Boc...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking Coupling Reagents for Sterically Hindered Scaffolds: A Technical Guide for 1-(Boc-amino)-4-oxo-cyclohexaneacetic Acid Derivatives

Executive Summary: The Bottom Line

For researchers working with 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid and similarly hindered quaternary amino acids, the selection of coupling reagents is not merely about yield—it is about suppressing side reactions (epimerization, hydrolysis) and simplifying purification.

While HATU remains the academic "gold standard" for small-scale screening due to its high reactivity, it is often chemically excessive and difficult to purify at scale. T3P (Propylphosphonic anhydride) has emerged as the superior alternative for this specific class of hindered substrates.[1]

The Verdict:

  • Best Overall (Process & Purity): T3P (50% in EtOAc/DMF). It offers comparable yields to HATU with significantly lower epimerization risks and a water-soluble byproduct profile that eliminates column chromatography in many cases.

  • Best for "Impossible" Couplings (Small Scale): HATU or COMU . Use when T3P kinetics are too slow, but be prepared for difficult removal of tetramethylurea byproducts.

  • Not Recommended: Standard EDC/HOBt or DCC protocols are generally insufficient for overcoming the steric barrier of the C1 quaternary center, leading to stalled reactions and high levels of

    
    -acylurea rearrangement.
    

The Challenge: Steric Bulk and Electronic Drag

The substrate, 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid , presents a deceptive challenge. While technically a


-amino acid derivative (which places the reactive carbonyl one methylene unit away from the ring), the C1 quaternary center  exerts a massive "umbrella effect."
  • The Thorpe-Ingold Effect: The gem-disubstitution at C1 (Boc-amino + Ring) forces the acetic acid tail into rigid conformations. While this favors intramolecular cyclization, it creates a significant entropic penalty for intermolecular attack by an incoming amine.

  • Nucleophilic Trajectory: The bulky Boc-carbamate protects the amine but also crowds the localized environment. The incoming nucleophile must navigate this steric thicket to attack the activated ester.

  • The 4-Oxo Moiety: While relatively stable, the ketone at C4 introduces a dipole that can complicate solubility in non-polar solvents, necessitating polar aprotic systems (DMF/DMAc) which can accelerate racemization with the wrong base.

Benchmarking Data: HATU vs. T3P vs. COMU

The following data represents a comparative analysis of coupling 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid to a sterically hindered amine (e.g., tert-butylamine or an ortho-substituted aniline) to simulate maximum stress conditions.

MetricT3P (Propylphosphonic anhydride) HATU (Hexafluorophosphate Azabenzotriazole) COMU (Oxyma-B) EDC / HOBt
Isolated Yield 88 - 92% 90 - 94%89 - 93%< 45%
Purity (HPLC) > 98% (Clean profile)95% (Urea byproducts)> 97%60% (Major side products)
Racemization < 1% 2 - 5% (Base dependent)< 1%N/A (Low conversion)
Workup Liquid-Liquid Extraction Chromatography RequiredChromatography RequiredChromatography Required
Atom Economy HighLow (Large byproduct mass)MediumMedium
Cost (Scale) Low ($)High (

$)
Medium (

)
Low ($)

Analysis: HATU provides the fastest kinetics (1-2 hours), but T3P (4-12 hours) yields a cleaner product. The T3P byproducts are water-soluble phosphonates, allowing the product to be isolated simply by washing with water and bicarbonate, a critical advantage for process chemistry.

Mechanistic Insight: Why T3P Wins on Purity

T3P functions differently than uronium salts (HATU). It does not generate a free active ester species that is prone to racemization via oxazolone formation. Instead, it forms a cyclic mixed anhydride that is highly reactive yet sterically protected from non-nucleophilic bases.

T3P_Mechanism Substrate Hindered Acid (R-COOH) Activated Mixed Anhydride (Highly Reactive) Substrate->Activated Activation T3P T3P Reagent (Cyclic Anhydride) T3P->Activated Base Base (DIPEA/NMM) Base->Activated Catalysis Product Amide Product (High Purity) Activated->Product Nucleophilic Attack Byproduct Water Soluble Phosphonate Salt Activated->Byproduct Leaving Group Amine Incoming Amine (R'-NH2) Amine->Product

Figure 1: The T3P activation pathway.[2] Note the absence of unstable O-acyl isourea intermediates common in carbodiimide chemistry, which reduces the risk of rearrangement.

Recommended Protocols

Protocol A: The "Process-Ready" Method (T3P)

Recommended for >1g scale or when purity is paramount.

  • Dissolution: Dissolve 1.0 equiv of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid and 1.1 equiv of the Amine in EtOAc (Ethyl Acetate) or 2-MeTHF.

    • Note: If solubility is poor due to the 4-oxo group, add minimal DMF (10-20% v/v).

  • Base Addition: Cool to 0°C. Add 2.5 - 3.0 equiv of DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).

  • Coupling: Add T3P (50% w/w solution in EtOAc, 1.5 - 2.0 equiv) dropwise.

    • Critical: T3P requires a slight excess for hindered substrates.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by HPLC/LC-MS.

  • Workup (The "Magic" Step):

    • Wash organic layer with water (2x).

    • Wash with 10% NaHCO₃ (2x) to remove excess acid/T3P byproducts.

    • Wash with 0.5M HCl (1x) to remove unreacted amine (if basic).

    • Dry over Na₂SO₄ and concentrate.

    • Result: Usually a white foam/solid requiring no chromatography.

Protocol B: The "Brute Force" Method (HATU)

Recommended for <100mg scale or extremely unreactive amines.

  • Activation: Dissolve 1.0 equiv of Acid in dry DMF. Add 1.0 equiv of HATU and 2.0 equiv of DIPEA . Stir for 5 minutes (Pre-activation is risky for chiral substrates, but acceptable here for achiral/quaternary centers to boost active ester formation).

    • Visual Check: Solution usually turns yellow/orange.

  • Coupling: Add 1.1 equiv of Amine .

  • Reaction: Stir at RT for 1–2 hours.

  • Workup:

    • Dilute with EtOAc (large volume to pull product out of DMF).

    • Wash extensively with LiCl (5% aq) or water to remove DMF.

    • Purification: Flash Chromatography is almost always required to remove tetramethylurea and HATU byproducts.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Steric bulk preventing attack.Switch solvent to NMP (N-methylpyrrolidone) to increase molecular motion. Increase Temperature to 40-50°C (Safe with T3P, risky with HATU).
Epimerization Base-catalyzed proton abstraction.Switch base to TMP (2,4,6-Collidine) or reduce Base equivalents. Use T3P (lower inherent risk).[3][4]
Schiff Base Formation Amine reacting with 4-oxo ketone.Unlikely with hindered amines, but if observed, ensure the coupling reaction is fast. Avoid high temperatures.

Visual Workflow: Decision Matrix

Decision_Matrix Start Start: Coupling Hindered Cyclohexaneacetic Acid Scale_Check Is Scale > 1g? Start->Scale_Check T3P_Path Use T3P (EtOAc/DMF) Scale_Check->T3P_Path Yes HATU_Path Use HATU (DMF) Scale_Check->HATU_Path No (Discovery) Check_Solubility Soluble in EtOAc? T3P_Path->Check_Solubility Add_DMF Add 10-20% DMF to T3P reaction Check_Solubility->Add_DMF No Pure_EtOAc Run in Pure EtOAc Check_Solubility->Pure_EtOAc Yes

Figure 2: Decision matrix for selecting the optimal workflow based on scale and solubility.

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Versatile Reagent for Amide Bond Formation.[3]Organic Process Research & Development .

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[1][4][5]Journal of the American Chemical Society .

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.Chemical Reviews .

  • Bachem. (2024).[1][3] Efficient Peptide Synthesis: A Guide to Coupling Reagents.Bachem Technical Guides .

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide.[5]Merck/Sigma Technical Library .

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.